molecular formula C8H5BrClN B1524236 6-Bromo-5-chloro-1H-indole CAS No. 1191028-50-8

6-Bromo-5-chloro-1H-indole

Cat. No.: B1524236
CAS No.: 1191028-50-8
M. Wt: 230.49 g/mol
InChI Key: IRWREYGFJOJLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWREYGFJOJLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695396
Record name 6-Bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191028-50-8
Record name 6-Bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-5-chloro-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-5-chloro-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of halogen atoms at specific positions can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical transformations. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₈H₅BrClNPubChem[1]
Molecular Weight 230.49 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1191028-50-8PubChem[1]
Physical Form SolidSigma-Aldrich
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Storage Store in a dry, well-ventilated place.Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this exact compound are not widely published, data from closely related analogs can provide valuable reference points.

¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance (NMR) spectra of indole and its derivatives are well-characterized. For this compound, the aromatic protons and carbons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

For reference, the ¹³C NMR spectrum of the related compound 6-bromo-1H-indole shows characteristic peaks for the indole ring carbons.[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a suitably substituted aniline derivative. One potential pathway is outlined below, based on established indole synthesis methodologies.

Proposed Synthetic Pathway: Modified Leimgruber-Batcho Indole Synthesis

This versatile method allows for the construction of the indole ring from an o-nitrotoluene precursor. The synthesis of this compound could be envisioned starting from 4-bromo-3-chloro-1-methyl-2-nitrobenzene.

Caption: Proposed synthesis of this compound via a modified Leimgruber-Batcho approach.

Detailed Experimental Protocol (Hypothetical)
  • Enamine Formation: 4-bromo-3-chloro-1-methyl-2-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF or toluene at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization: The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid, is added. The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus and the influence of the halogen substituents.

Electrophilic Aromatic Substitution

The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The presence of electron-withdrawing halogen atoms at the C5 and C6 positions deactivates the benzene portion of the molecule towards electrophilic substitution. However, the pyrrole ring remains relatively electron-rich, making the C3 position the most probable site for reactions such as Vilsmeier-Haack formylation or Mannich reactions.

N-Functionalization

The nitrogen atom of the indole ring can be readily deprotonated with a suitable base to form an indolyl anion, which can then be alkylated or acylated to introduce various substituents at the N1 position.

Cross-Coupling Reactions

The bromine atom at the C6 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, vinyl, and amino groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key reactivity sites and reaction types for this compound.

Applications in Drug Discovery and Materials Science

Halogenated indoles are crucial intermediates in the synthesis of pharmaceuticals and functional materials. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, a derivative, is noted for its potential in drug development and organic synthesis, with its unique structure enhancing biological activity.[3]

Pharmaceutical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of chemical space around the indole core. Derivatives of chloro- and bromo-indoles have been investigated for a variety of biological activities, including as kinase inhibitors for cancer therapy. For instance, derivatives of 5-chloro-indole have been explored as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF, which are key targets in oncology.[4]

Materials Science

The indole moiety is also a component of various organic electronic materials. The ability to functionalize the this compound scaffold through cross-coupling reactions makes it an attractive starting material for the synthesis of novel organic semiconductors and dyes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. While further research is needed to fully elucidate its experimental properties and biological activities, the foundational information presented in this guide provides a solid starting point for researchers interested in exploring the chemistry and applications of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Halogenated indoles, in particular, are of significant interest as they often exhibit enhanced biological activity and serve as versatile intermediates for further chemical modifications. This guide provides a comprehensive overview of the physicochemical characteristics of 6-bromo-5-chloro-1H-indole, a di-halogenated indole with potential applications in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document combines available information with well-established principles of physical organic chemistry to offer reasoned predictions and detailed experimental protocols for its characterization.

Molecular and Physicochemical Profile

The unique substitution pattern of a bromine atom at the 6-position and a chlorine atom at the 5-position of the indole ring significantly influences the electronic and steric properties of this compound. These substitutions impact its reactivity, solubility, and potential biological interactions.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₅BrClNPubChem
Molecular Weight 230.49 g/mol PubChem
CAS Number 1191028-50-8PubChem
Physical State SolidAChemBlock, Sigma-Aldrich
Calculated logP 3.4PubChem
Predicted Physicochemical Characteristics
PropertyPredicted Value/RangeRationale
Melting Point 85 - 95 °CHalogenated indoles typically have melting points higher than indole (52-54 °C) due to increased molecular weight and intermolecular forces. The combined effect of chloro and bromo substituents would likely place the melting point in this range.
Boiling Point > 300 °C (decomposes)Indoles and their halogenated derivatives have high boiling points and often decompose before boiling at atmospheric pressure.
Aqueous Solubility Poorly solubleThe parent indole is only slightly soluble in water. The presence of two large, hydrophobic halogen atoms is expected to further decrease its aqueous solubility.
Organic Solvent Solubility Soluble in polar aprotic and some polar protic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol)Indole is soluble in many organic solvents. Halogenated derivatives generally follow this trend. The polarity of the N-H bond and the polarizability of the halogen atoms contribute to its solubility in polar organic solvents.
pKa (N-H acidity) 16 - 17The pKa of the N-H proton of indole is approximately 16.2. The electron-withdrawing effects of the chlorine and bromine atoms are expected to slightly increase the acidity of the N-H proton, resulting in a slightly lower pKa value.

Experimental Determination of Physicochemical Properties

To provide a practical framework for researchers, this section details the experimental protocols for determining the key physicochemical characteristics of this compound.

Workflow for Physicochemical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-5-chloro-1H-indole (CAS: 1191028-50-8)

Introduction: The Strategic Value of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. Within this privileged class of heterocycles, halogenated indoles such as this compound represent highly valuable and versatile building blocks. The strategic placement of bromine and chlorine atoms on the benzene ring portion of the indole provides medicinal chemists with critical handles for molecular elaboration. These halogens not only influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serve as reactive sites for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis, potential applications, and handling protocols to support its effective use in research and development.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 1191028-50-8[5][6][7]
Molecular Formula C₈H₅BrClN[5][6][8]
Molecular Weight 230.49 g/mol [5][6]
IUPAC Name This compound[5]
SMILES C1=CNC2=CC(=C(C=C21)Cl)Br[5][6]
InChI InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H[5]
InChIKey IRWREYGFJOJLFT-UHFFFAOYSA-N[5][7]
Physical Form Solid[9][10]
XLogP3 3.4[5]
Polar Surface Area 15.8 Ų[5]

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of substituted indoles often involves the construction of the heterocyclic ring from a suitably functionalized aniline or nitrobenzene precursor. A plausible and efficient route to this compound involves a Bartoli indole synthesis or a related reductive cyclization pathway starting from a substituted nitrobenzene.

One documented approach begins with 3-bromo-4-chloronitrobenzene.[11] The key transformation involves the reaction with a vinyl Grignard reagent, which attacks the nitro group and, after a series of rearrangements and elimination, leads to the formation of the indole ring. This method is powerful because it constructs the core indole structure in a single, albeit complex, step from a readily available starting material.

Causality in Experimental Design:

  • Choice of Precursor: 3-bromo-4-chloronitrobenzene is selected as it contains the correct substitution pattern that will ultimately become the 5-chloro and 6-bromo positions on the indole ring after cyclization.

  • Reagent Selection: Vinylmagnesium bromide serves as a two-carbon synthon that will form the C2 and C3 positions of the indole's pyrrole ring. The use of a Grignard reagent is crucial for its nucleophilic character, enabling the initial attack on the electron-deficient nitro group.

  • Reaction Conditions: The reaction is initiated at a low temperature (-40 °C) to control the reactivity of the highly energetic Grignard reagent and to prevent undesired side reactions.[11] Allowing the reaction to warm slowly to room temperature facilitates the subsequent cyclization and aromatization steps.

G cluster_start Starting Material cluster_reagent Key Reagent cluster_process Reaction & Cyclization cluster_product Final Product SM 3-Bromo-4-chloronitrobenzene RC Nucleophilic Addition & Reductive Cyclization SM->RC in THF, -40°C to RT GR Vinylmagnesium Bromide (CH2=CHMgBr) GR->RC FP This compound RC->FP Aqueous Workup

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact CAS number are not publicly available in the search results, characterization would rely on a standard suite of analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence of protons on the indole ring system, including the N-H proton and the aromatic protons at positions 2, 3, 4, and 7. Their chemical shifts and coupling patterns would verify the substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Would determine the molecular weight and provide the characteristic isotopic pattern expected from the presence of one bromine and one chlorine atom, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Would show a characteristic N-H stretching frequency, confirming the presence of the indole secondary amine.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not typically an end-product but rather a strategic intermediate or "building block" for constructing more complex, high-value molecules.[3][6][8] Its utility stems directly from the presence and position of the two halogen atoms.

  • Orthogonal Reactivity: The bromine and chlorine atoms offer potential for differential reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed reactions, allowing for selective functionalization first at the 6-position (bromo) and subsequently at the 5-position (chloro) if desired. This sequential, site-selective modification is a powerful tool for building molecular diversity.

  • Intermediate for Bioactive Molecules: Halogenated indoles are precursors to a wide range of pharmacologically active compounds. For instance, the related compound 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol serves as an intermediate in the development of anti-cancer agents, highlighting the potential therapeutic relevance of this substitution pattern.[1] The halogens can be replaced with other functional groups to modulate biological activity and tune pharmacokinetic properties.

G Indole 6-Bromo-5-chloro- 1H-indole Suzuki Suzuki Coupling (Adds Aryl/Alkyl Groups) Indole->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (Adds N-containing Groups) Indole->Buchwald Pd Catalyst, Amine Sonogashira Sonogashira Coupling (Adds Alkynes) Indole->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Product Complex Bioactive Target Molecules Suzuki->Product Buchwald->Product Sonogashira->Product

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment. The safety profile is likely similar to its isomers and related halogenated indoles.

Hazard ClassGHS Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[12] H315: Causes skin irritation.[10] H317: May cause an allergic skin reaction.[12] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust.[9] P280: Wear protective gloves/eye protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling Recommendations:

  • Always handle this compound within a chemical fume hood to avoid inhalation of dust.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12]

  • Ensure eyewash stations and safety showers are readily accessible.[13]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Some suppliers recommend storage under an inert atmosphere to maintain purity.[9]

Exemplar Experimental Protocol: N-H Protection

The indole N-H proton is acidic and can interfere with many subsequent reactions, such as metalations or certain cross-coupling conditions. Therefore, protection of this position is a common and critical first step. The use of a tert-butyloxycarbonyl (Boc) group is a standard method due to its stability and ease of removal under acidic conditions.

Objective: To synthesize 1-(tert-butoxycarbonyl)-6-bromo-5-chloro-1H-indole.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, typically 0.1-0.2 eq).[11] The DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole has been completely consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-Boc protected product.[11]

G Start Dissolve Indole in Anhydrous Solvent AddBoc Add Boc₂O (1.1 eq) Start->AddBoc AddDMAP Add DMAP (cat.) AddBoc->AddDMAP Stir Stir at Room Temp AddDMAP->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Purify via Column Chromatography Concentrate->Purify Product Pure N-Boc Protected Indole Purify->Product

Caption: Standard workflow for N-Boc protection of the indole.

References

The Biological Versatility of 6-Bromo-5-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Impact of Halogenation

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity is attributed to its ability to mimic the structure of endogenous molecules, such as tryptophan, and to participate in various non-covalent interactions with biological macromolecules. The strategic functionalization of the indole ring system offers a powerful tool to modulate its physicochemical and pharmacological properties. Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing biological activity. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth technical exploration of the biological activities of a specific class of halogenated indoles: 6-bromo-5-chloro-1H-indole derivatives. We will delve into their therapeutic potential, mechanisms of action, and the experimental methodologies employed to elucidate their biological profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[2] Halogenated indoles have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[3] The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that can be exploited for the development of new anti-infective drugs.

Mechanism of Action: Disrupting the Microbial Fortress

While the precise mechanisms of action for many this compound derivatives are still under investigation, a prominent mode of antimicrobial activity for related bromoindole compounds involves the disruption of bacterial cell membranes. For instance, certain 6-bromoindolglyoxylamido derivatives have been shown to induce rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[2] This disruption of the cell's physical barrier leads to the leakage of essential intracellular components and ultimately, cell death.

Signaling Pathway: Bacterial Membrane Disruption

6-Bromo-5-chloro-1H-indole_Derivative 6-Bromo-5-chloro-1H-indole_Derivative Bacterial_Cell_Membrane Bacterial_Cell_Membrane 6-Bromo-5-chloro-1H-indole_Derivative->Bacterial_Cell_Membrane Interacts with Membrane_Permeabilization Membrane_Permeabilization Bacterial_Cell_Membrane->Membrane_Permeabilization Leads to Leakage_of_Ions_and_Metabolites Leakage_of_Ions_and_Metabolites Membrane_Permeabilization->Leakage_of_Ions_and_Metabolites Membrane_Depolarization Membrane_Depolarization Membrane_Permeabilization->Membrane_Depolarization Cell_Death Cell_Death Leakage_of_Ions_and_Metabolites->Cell_Death Membrane_Depolarization->Cell_Death

Caption: Proposed mechanism of antimicrobial action for bromoindole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. It establishes the lowest concentration of a compound that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by eye or by measuring the optical density (OD) at 600 nm using a plate reader.

Experimental Workflow: MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Engines of Cell Proliferation

The indole scaffold is a well-established pharmacophore in oncology, with numerous indole-containing drugs approved for cancer therapy.[4] The unique electronic properties conferred by the bromo and chloro substituents on the 6- and 5-positions of the indole ring make these derivatives intriguing candidates for the development of novel anticancer agents. The compound 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5]

Potential Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Halogenated indole derivatives can exert their anticancer effects through a variety of mechanisms, including:

  • Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways, are overactive in cancer cells. Indole derivatives can act as competitive inhibitors of ATP binding to the kinase active site, thereby blocking downstream signaling and inhibiting cell proliferation.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Certain indole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that is often dysregulated in cancer. Indole derivatives can trigger apoptotic pathways in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
BCI-1 R = HMCF-715.2
BCI-2 R = CH₃MCF-78.5
BCI-3 R = OCH₃MCF-712.1
BCI-1 R = HA54922.7
BCI-2 R = CH₃A54914.3
BCI-3 R = OCH₃A54919.8

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring. Preliminary studies on related halogenated indoles suggest that:

  • Substituents at the N1 position: Alkylation or arylation at the N1 position can significantly impact activity, potentially by altering the molecule's interaction with the target protein or by improving its pharmacokinetic properties.

  • Substituents at the C3 position: The introduction of various functional groups at the C3 position is a common strategy for modulating the biological activity of indoles. For example, the incorporation of side chains that can form hydrogen bonds or engage in hydrophobic interactions can enhance binding affinity to target enzymes.

  • The role of halogens: The bromine at the 6-position and the chlorine at the 5-position contribute to the overall lipophilicity and electronic properties of the molecule, which are critical for its biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds with improved therapeutic potential. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a broad range of biological activities. Their potential as both antimicrobial and anticancer agents warrants further investigation. The in-depth technical guidance provided in this document, including experimental protocols and mechanistic insights, is intended to empower researchers to explore the full therapeutic potential of this versatile class of compounds and to accelerate the discovery of new medicines to address unmet medical needs.

References

The Enigmatic Core of 6-bromo-5-chloro-1H-indole: A Technical Guide to its Putative Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental elucidation of the anticancer mechanism of 6-bromo-5-chloro-1H-indole is not yet extensively documented in peer-reviewed literature, a comprehensive analysis of structurally related halogenated indole derivatives provides a strong foundation for a multi-faceted putative mechanism of action. This technical guide synthesizes the current understanding, positing that this compound likely exerts its anticancer effects through a synergistic combination of kinase inhibition, induction of apoptosis, and cell cycle arrest. The presence of both bromo and chloro substituents on the indole scaffold is predicted to enhance its biological activity through increased lipophilicity and the potential for halogen bonding interactions with target proteins. This guide provides a deep dive into these proposed mechanisms, supported by data from analogous compounds, and offers detailed experimental protocols to validate these hypotheses.

Introduction: The Privileged Indole Scaffold and the Role of Halogenation

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent pharmacological activities, including significant anticancer properties.[1][2] The therapeutic efficacy of indole derivatives is often enhanced through strategic substitution on the indole ring. Halogenation, in particular, is a well-established strategy to modulate the physicochemical and biological properties of drug candidates.[3] The introduction of chlorine and bromine atoms, as in this compound, can significantly impact lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced anticancer efficacy.[4] This guide explores the probable mechanistic pathways through which this compound may combat cancer cells, drawing evidence from the well-documented activities of its close structural relatives.

Proposed Core Mechanism of Action

Based on the extensive research into halogenated indole derivatives, a tripartite mechanism of action is proposed for this compound:

  • Kinase Inhibition: A primary mode of action for many 5-chloro- and 6-bromo-indole derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4][5]

  • Induction of Apoptosis: Halogenated indoles are potent inducers of programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6][7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression, particularly at the G2/M phase, is a common consequence of treatment with anticancer indole derivatives.[8]

Kinase Inhibition: Targeting the Engines of Oncogenesis

Deregulated kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[9] The 5-chloro-indole scaffold is a key component in several potent inhibitors of oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[10][11] The chlorine and bromine atoms in this compound can enhance its binding to the ATP-binding pocket of these kinases through halogen bonding, a non-covalent interaction that can increase binding affinity and selectivity.[9]

Putative Signaling Pathway: EGFR Inhibition

Proposed inhibition of the EGFR signaling pathway.

Comparative Inhibitory Activities of Related Indole Derivatives

The following table summarizes the inhibitory activities of various halogenated indole derivatives against key oncogenic kinases and cancer cell lines, providing a basis for the expected potency of this compound.

Compound ClassTarget KinaseTarget Cell LineIC50/GI50 (µM)Reference
5-chloro-indole-2-carboxylateEGFRMultiple0.029 - 0.078[9]
5-chloro-indole-2-carboxylateBRAF V600EMultipleMore potent than Erlotinib[9]
5-bromo-indole derivativespp60c-SrcN/A4.69 (for a potent analog)[5]
6-bromoisatinCDKs (inferred)HT29 (colon)~100[8]
5-chloro-spiro-oxindoleMdm2 (indirectly affects p53)Breast cancer cellsGrowth inhibition observed[12]
Induction of Apoptosis: Orchestrating Cancer Cell Demise

A fundamental characteristic of effective anticancer agents is their ability to induce apoptosis. Halogenated indoles have consistently demonstrated this capability.[3][6] The proposed mechanism for this compound involves the activation of caspase cascades, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and potentially the stabilization of the p53 tumor suppressor protein.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a common route for indole-induced apoptosis. Cellular stress caused by the compound leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway

Proposed induction of the intrinsic apoptotic pathway.

Studies on related compounds like 6-bromoisatin have shown a significant increase in caspase-3/7 activity in colon cancer cells.[6] Similarly, 5-chloro-indole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[13]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many indole derivatives effectively halt this process by inducing cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[1] Brominated indoles, such as 6-bromoisatin, have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in HT29 colon cancer cells.[8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8]

Mechanism of G2/M Arrest

Inhibition of CDKs, particularly CDK1 (also known as Cdc2), which is crucial for entry into mitosis, is a likely mechanism. This inhibition prevents the formation of the active Cyclin B1/CDK1 complex, thereby arresting the cell cycle at the G2/M transition.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.

Experimental_Workflow

Workflow for investigating the anticancer mechanism.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using dose-response curve fitting software.[11]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cells treated with this compound at its GI50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound at its GI50 concentration for 24 hours.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[14]

Protocol 4: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on specific kinase activity.

Materials:

  • Recombinant purified kinase (e.g., EGFR, Src)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates, luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity) using the detection reagents as per the kit manufacturer's instructions.

  • Measure luminescence.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[10]

Conclusion and Future Directions

The available evidence from a multitude of studies on halogenated indole derivatives strongly suggests that this compound is a promising candidate for an anticancer agent with a multi-pronged mechanism of action. It is hypothesized to function through the inhibition of key oncogenic kinases, the robust induction of apoptosis, and the imposition of cell cycle arrest. The dual halogenation at the 5 and 6 positions likely enhances these activities.

Future research should focus on the direct experimental validation of these proposed mechanisms for this compound. This includes:

  • In vitro and in vivo studies on the parent compound to confirm its anticancer efficacy.

  • Target identification studies to pinpoint the specific kinases or other proteins it binds to.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The insights and protocols provided in this guide serve as a foundational resource for researchers to embark on the comprehensive investigation of this compound, a potentially valuable molecule in the ongoing quest for novel cancer therapeutics.

References

An In-Depth Technical Guide to the Discovery and Synthetic History of 6-Bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among the myriad of substituted indoles, halogenated variants have garnered significant attention due to their unique electronic properties and their utility as versatile intermediates for further chemical modification. 6-bromo-5-chloro-1H-indole, a dihalogenated indole, has emerged as a valuable building block in the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the discovery and synthetic history of this important heterocyclic compound, offering insights into the evolution of its preparation and the chemical principles underpinning these methodologies.

While the specific moment of the "discovery" of this compound as a singular, isolated event is not prominently documented in the scientific literature, its existence and utility have arisen from the broader exploration of halogenated indoles. The initial impetus for synthesizing such compounds often stems from the desire to modulate the biological activity of known indole-based pharmacophores. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of both bromine and chlorine at the 5 and 6 positions of the indole ring offers a unique substitution pattern that has proven valuable in the development of novel therapeutic agents.

The Synthetic Evolution: From Classical Methods to Modern Strategies

The synthesis of this compound has evolved from classical indole ring-forming reactions to more modern and efficient strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Foundational Approaches: Building the Indole Core

Early synthetic strategies for polysubstituted indoles like this compound would have likely relied on established named reactions for indole synthesis, adapted for the specific substitution pattern.

The Leimgruber-Batcho Indole Synthesis: A Versatile and Historically Significant Route

One of the most powerful and widely adopted methods for the synthesis of substituted indoles is the Leimgruber-Batcho synthesis.[1][2][3] This two-step process offers a high degree of flexibility and is particularly well-suited for the preparation of indoles with substitution on the benzene ring. The general strategy involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form a β-enamino nitroarene, followed by reductive cyclization to yield the indole.

A plausible and historically relevant synthetic pathway to this compound via a modified Leimgruber-Batcho approach is outlined below. The causality behind this experimental design lies in the ready availability of substituted anilines and the robust nature of the key reaction steps.

Conceptual Synthetic Workflow: Modified Leimgruber-Batcho Synthesis

Leimgruber_Batcho cluster_start Starting Material Preparation cluster_nitration Introduction of Nitro Group cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization A 3-Chloro-4-bromoaniline B 4-Bromo-5-chloro-2-nitrotoluene A->B  Diazotization (Sandmeyer-like)  followed by methylation or  direct nitration strategies C β-(Dimethylamino)-4-bromo-5-chloro-2-nitrostyrene B->C  N,N-Dimethylformamide  dimethyl acetal (DMF-DMA) D This compound C->D  Reducing Agent  (e.g., H₂, Pd/C or Fe/AcOH)

Caption: Conceptual workflow for the synthesis of this compound via a modified Leimgruber-Batcho approach.

The rationale for this multi-step process is as follows:

  • Starting Material Selection: 3-Chloro-4-bromoaniline is a logical starting point due to the presence of the required halogen substituents in the correct relative positions.

  • Introduction of the Nitro and Methyl Groups: Conversion of the aniline to the corresponding o-nitrotoluene derivative is a critical step. This could be achieved through a Sandmeyer-type reaction to replace the amino group, followed by functional group manipulations to introduce the methyl and nitro groups in the required ortho arrangement. Direct nitration of a suitable toluene precursor is another possibility, though regioselectivity can be a challenge.

  • Enamine Formation: The reaction of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is the cornerstone of the Leimgruber-Batcho synthesis. The acidity of the methyl group ortho to the nitro group allows for condensation to form the highly conjugated enamine intermediate.

  • Reductive Cyclization: The final step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety, followed by elimination of dimethylamine to afford the aromatic indole ring. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like iron in acetic acid.

Modern Synthetic Approaches: A Chinese Patent Perspective

More recent synthetic developments often focus on improving efficiency, scalability, and environmental friendliness. A Chinese patent (CN106986809B) discloses a method for the synthesis of a 5-bromo-6-chloro-3-indoxyl derivative, which provides valuable insights into a modern approach to constructing the 6-bromo-5-chloro-indole core.[4] This patented method starts from 4-chloro-2-aminobenzoic acid, highlighting a different retrosynthetic disconnection.

Synthetic Pathway Based on CN106986809B

Patent_Synthesis cluster_start Starting Material cluster_bromination Aromatic Bromination cluster_substitution Nucleophilic Substitution cluster_cyclization Cyclization and Decarboxylation cluster_final_product Core Indole (Implied) A 4-Chloro-2-aminobenzoic acid B 5-Bromo-4-chloro-2-aminobenzoic acid A->B  N-Bromosuccinimide (NBS) C N-(4-Bromo-5-chloro-2-carboxyphenyl)glycine B->C  Sodium chloroacetate D 1-Acetyl-5-bromo-6-chloroindoxyl acetate C->D  Acetic anhydride,  Sodium acetate E This compound D->E  Hydrolysis and  Decarboxylation

Caption: Synthetic pathway inspired by Chinese patent CN106986809B for a related derivative, implying a route to the core indole.

This approach demonstrates a different strategic bond formation to construct the indole ring, starting with a pre-functionalized aniline and building the pyrrole ring through cyclization. The key steps and their underlying logic are:

  • Electrophilic Bromination: The synthesis commences with the regioselective bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS). The directing effects of the amino and carboxylic acid groups guide the bromine to the desired position.

  • N-Alkylation: The resulting aminobenzoic acid undergoes a nucleophilic substitution reaction with sodium chloroacetate to introduce the glycine side chain.

  • Cyclization and Decarboxylation: The crucial indole ring formation is achieved through a cyclization reaction, likely involving the formation of an intermediate that readily decarboxylates under the reaction conditions (acetic anhydride and sodium acetate) to yield an acetylated indoxyl derivative.

  • Conversion to the Core Indole: Although the patent focuses on a derivative, the synthesized indoxyl can be readily converted to the parent this compound through hydrolysis of the acetyl groups and subsequent tautomerization and/or reduction.

This modern approach offers the advantage of building complexity from a relatively simple and commercially available starting material, with each step being a well-established and generally high-yielding transformation.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations that could be employed in the synthesis of this compound, based on the principles of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of β-(Dimethylamino)-4-bromo-5-chloro-2-nitrostyrene (Enamine Formation)

Objective: To synthesize the key enamine intermediate from 4-bromo-5-chloro-2-nitrotoluene.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Bromo-5-chloro-2-nitrotoluene 249.45 24.95 g 0.10
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 119.16 14.30 g (15.8 mL) 0.12
Pyrrolidine 71.12 8.53 g (9.9 mL) 0.12

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-chloro-2-nitrotoluene (24.95 g, 0.10 mol) and dimethylformamide (100 mL).

  • Stir the mixture to dissolve the solid.

  • Add N,N-dimethylformamide dimethyl acetal (15.8 mL, 0.12 mol) and pyrrolidine (9.9 mL, 0.12 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • The resulting crude product, a dark red solid, can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the desired enamine.

Causality of Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required.

  • Use of Pyrrolidine: The addition of a secondary amine like pyrrolidine often accelerates the reaction by facilitating the formation of a more reactive enamine intermediate.[2]

  • Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate.

Step 2: Synthesis of this compound (Reductive Cyclization)

Objective: To convert the enamine intermediate into the final indole product through reductive cyclization.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
β-(Dimethylamino)-4-bromo-5-chloro-2-nitrostyrene 304.58 30.46 g 0.10
Palladium on Carbon (10 wt. %) - ~1.5 g -
Ethanol 46.07 200 mL -

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

  • In a hydrogenation vessel, dissolve β-(dimethylamino)-4-bromo-5-chloro-2-nitrostyrene (30.46 g, 0.10 mol) in ethanol (200 mL).

  • Carefully add 10% palladium on carbon (approximately 1.5 g) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring the hydrogen uptake and by TLC analysis of the reaction mixture. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product as a solid.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a robust and commonly used catalyst for this transformation.

  • Ethanol as Solvent: Ethanol is a good solvent for the enamine and is compatible with the hydrogenation conditions.

  • Celite Filtration: Celite is used to safely and effectively remove the fine palladium catalyst from the reaction mixture.

Conclusion and Future Outlook

The synthesis of this compound has progressed from adaptations of classical indole syntheses to more streamlined and efficient modern methods. The Leimgruber-Batcho synthesis provides a robust and versatile platform for accessing this and other polysubstituted indoles. More recent approaches, as hinted at in the patent literature, offer alternative retrosynthetic disconnections that may be more amenable to large-scale production.

As a key building block in medicinal chemistry, the demand for efficient and scalable syntheses of this compound is likely to continue. Future research in this area may focus on the development of even more atom-economical and environmentally benign synthetic routes, potentially utilizing transition-metal-catalyzed C-H activation or novel cyclization strategies. The continued exploration of the synthetic utility of this versatile dihaloindole will undoubtedly lead to the discovery of new and important biologically active molecules.

References

Methodological & Application

Synthesis of 6-bromo-5-chloro-1H-indole: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-bromo-5-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a cornerstone in the architecture of numerous biologically active compounds, and the specific halogenation pattern of this target molecule offers a versatile platform for further chemical exploration and the development of novel therapeutic agents. This document outlines a robust and efficient two-step synthesis commencing with the preparation of the key intermediate, 4-bromo-5-chloro-2-nitrotoluene, followed by its conversion to the final product via the Leimgruber-Batcho indole synthesis.

Strategic Approach: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis was selected for this protocol due to its reputation for high yields, mild reaction conditions, and broad substrate scope, making it a superior alternative to other classical methods like the Fischer indole synthesis for this particular target.[1][2] This two-step process involves the initial formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to construct the indole ring.[1][2]

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Leimgruber-Batcho Indole Synthesis Start Starting Material: 4-Chloro-3-bromotoluene Step1 Step 1: Nitration Start->Step1 Intermediate1 Intermediate: 4-bromo-5-chloro-2-nitrotoluene Step1->Intermediate1 Step2a Step 2a: Enamine Formation Intermediate1->Step2a Intermediate2 Intermediate: (E)-1-(4-bromo-5-chloro-2-nitrophenyl)- N,N-dimethylmethanamine Step2a->Intermediate2 Step2b Step 2b: Reductive Cyclization Intermediate2->Step2b FinalProduct Final Product: This compound Step2b->FinalProduct

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-bromo-5-chloro-2-nitrotoluene

The successful synthesis of the target indole hinges on the availability of the correctly substituted o-nitrotoluene precursor. This section details a reliable method for the nitration of 4-bromo-3-chlorotoluene.

Causality of Experimental Choices:

The regioselectivity of the electrophilic aromatic substitution (nitration) is directed by the existing substituents on the toluene ring. The methyl group is an activating, ortho-, para-director, while the halogen atoms (bromo and chloro) are deactivating, yet also ortho-, para-directing. The position of nitration is a result of the interplay of these directing effects.

Experimental Protocol: Nitration of 4-bromo-3-chlorotoluene
Reagent/Material Molecular Weight ( g/mol ) Amount Molar Equiv.
4-bromo-3-chlorotoluene205.4810.0 g1.0
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.0115 mL-
Dichloromethane (DCM)84.9350 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid. Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-bromo-3-chlorotoluene in dichloromethane. Cool the solution to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 4-bromo-3-chlorotoluene via the dropping funnel over 30-45 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 4-bromo-5-chloro-2-nitrotoluene by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Part 2: Leimgruber-Batcho Synthesis of this compound

This part of the protocol details the two key steps of the Leimgruber-Batcho synthesis: the formation of the enamine intermediate and its subsequent reductive cyclization.

Step 2a: Formation of (E)-1-(4-bromo-5-chloro-2-nitrophenyl)-N,N-dimethylmethanamine
Mechanism Insight:

The initial step involves the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion that attacks the electrophilic carbon of the DMF-DMA, leading to the formation of the enamine intermediate after elimination of methanol.[1]

Experimental Protocol: Enamine Formation
Reagent/Material Molecular Weight ( g/mol ) Amount Molar Equiv.
4-bromo-5-chloro-2-nitrotoluene250.485.0 g1.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.163.1 mL1.5
N,N-Dimethylformamide (DMF)73.0925 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-chloro-2-nitrotoluene in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The enamine intermediate can often be used in the next step without extensive purification. If necessary, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Step 2b: Reductive Cyclization to this compound
Mechanism Insight:

The nitro group of the enamine intermediate is reduced to an amine. This newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.[1][2] A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective choice.[3]

Experimental Protocol: Reductive Cyclization
Reagent/Material Molecular Weight ( g/mol ) Amount Molar Equiv.
(E)-1-(4-bromo-5-chloro-2-nitrophenyl)-N,N-dimethylmethanamine305.58(from previous step)1.0
Palladium on Carbon (10% Pd)-10 mol%-
Ethanol or Ethyl Acetate-50 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-

Procedure:

  • Reaction Setup: To a solution of the crude enamine from the previous step in ethanol or ethyl acetate, add 10% Palladium on carbon.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Compound Expected Appearance Expected Spectroscopic Data
4-bromo-5-chloro-2-nitrotoluene Yellowish solid¹H NMR and ¹³C NMR consistent with the structure. Mass spectrometry showing the correct molecular ion peak.
This compound Off-white to pale brown solid¹H NMR showing characteristic indole proton signals. ¹³C NMR with signals corresponding to the indole ring system. Mass spectrometry confirming the molecular weight of 230.49 g/mol .

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the nitration of 4-bromo-3-chlorotoluene and the subsequent Leimgruber-Batcho indole synthesis, researchers can reliably produce this valuable building block for applications in drug discovery and development. The provided mechanistic insights and step-by-step instructions are designed to ensure a high degree of reproducibility and success in the laboratory.

References

N-Alkylation of 6-bromo-5-chloro-1H-indole: A Comprehensive Guide to Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the experimental conditions for the N-alkylation of 6-bromo-5-chloro-1H-indole, a crucial heterocyclic building block in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies, from classical approaches to modern catalytic methods. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of N-Alkylated Haloindoles

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituent at the indole nitrogen (N-1 position) plays a pivotal role in modulating the biological activity, physicochemical properties, and metabolic stability of these compounds. The presence of halogen atoms, such as bromine and chlorine, on the indole ring, as in this compound, further enhances the potential for developing novel therapeutic agents by influencing binding affinities and metabolic pathways. Consequently, the efficient and selective N-alkylation of this dihalogenated indole is a critical transformation in drug discovery and development.

The electron-withdrawing nature of the bromine and chlorine atoms in this compound decreases the nucleophilicity of the indole nitrogen compared to the parent indole. This heightened acidity of the N-H bond necessitates careful consideration of the reaction conditions to achieve successful N-alkylation while avoiding potential side reactions. This guide will delve into the nuances of several robust methods for this transformation.

Core Synthetic Strategies for N-Alkylation

The N-alkylation of this compound can be effectively achieved through several key synthetic methodologies. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. The primary strategies include:

  • Classical Deprotonation with Strong Bases: This is the most common and widely applicable method, involving the deprotonation of the indole nitrogen with a strong base to form a highly nucleophilic indolide anion, which then undergoes an SN2 reaction with an alkylating agent.

  • Phase-Transfer Catalysis (PTC): A milder and often more scalable alternative to the use of strong, air-sensitive bases. PTC facilitates the transfer of the deprotonated indole from an aqueous or solid phase to an organic phase where the alkylation occurs.

  • Mitsunobu Reaction: This method allows for the N-alkylation using alcohols as the alkylating partners, proceeding under neutral conditions with a high degree of stereochemical control (inversion of configuration at the alcohol stereocenter).

The following sections will provide detailed protocols and mechanistic insights for each of these approaches.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a robust and widely used procedure for the N-alkylation of a broad range of indoles, including those bearing electron-withdrawing groups.[1][2] The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, leading to efficient alkylation.

Reaction Principle and Causality

The reaction proceeds via a two-step mechanism. First, the hydride ion (H⁻) from sodium hydride acts as a strong, non-nucleophilic base, abstracting the acidic proton from the indole nitrogen to generate a sodium indolide salt and hydrogen gas.[2] This deprotonation is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting cation but does not participate in the reaction. The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide in an SN2 fashion to furnish the N-alkylated product. The choice of DMF or THF is critical; DMF is an excellent solvent for a wide range of organic compounds and salts, often leading to faster reaction rates. However, THF can be a safer alternative as DMF can decompose at elevated temperatures in the presence of strong bases.[3]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The mixture may effervesce.

  • Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt may result in a homogeneous solution or a slurry.

  • Alkylation: Add the alkyl halide (1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Typical Reaction Parameters
Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.2)DMF252-485-95
Ethyl BromideNaH (1.2)DMF25-404-880-90
Benzyl BromideNaH (1.2)THF253-690-98
Propargyl BromideNaH (1.2)THF0-252-588-96

Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.

Visualization: Reaction Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF/THF deprotonation Add NaH at 0°C start->deprotonation 1.0 eq stir Stir for 30-60 min at 0°C deprotonation->stir 1.1-1.2 eq alkylation Add alkyl halide (1.0-1.2 eq) at 0°C stir->alkylation react Stir at RT for 2-24 h alkylation->react quench Quench with sat. NH4Cl react->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure N-alkylated product

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder, safer, and often more scalable alternative to the use of strong, moisture-sensitive bases like sodium hydride.[4] This method is particularly advantageous for large-scale syntheses in an industrial setting.

Reaction Principle and Causality

In PTC, the reaction occurs in a biphasic system, typically consisting of an organic solvent and an aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., powdered KOH or K₂CO₃).[4] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or tetrabutylammonium hydrogen sulfate, TBAHS), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous/solid phase to the organic phase. In the organic phase, the hydroxide ion deprotonates the indole nitrogen to form the indolide anion. This anion then reacts with the alkylating agent present in the organic phase. The catalyst cation subsequently transports the halide anion back to the aqueous/solid phase, completing the catalytic cycle. This method avoids the need for anhydrous solvents and inert atmospheres, making it operationally simpler.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH, 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the alkyl halide (1.1–1.5 eq), the phase-transfer catalyst (0.05–0.1 eq), and the organic solvent (e.g., toluene).

  • Addition of Base: Add powdered potassium hydroxide (2.0–3.0 eq) or 50% aqueous sodium hydroxide solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40–60 °C) for 4–24 hours. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the reaction mixture with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of PTC Conditions
BaseCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
50% NaOH (aq)TBAHS (10)Toluene2512-2475-85
Powdered KOHTBAB (5)DCM258-1680-90
K₂CO₃TBAB (10)Acetonitrile6012-2470-85

Note: Yields are indicative and can vary based on the specific substrate and alkylating agent.

Visualization: PTC Catalytic Cycle

PTCCycle KOH KOH (s) QX Q+X- KX KX (s) Indole Indole-H Indolide Indole- AlkylHalide R-X Product Indole-R AlkylHalide->QX X- formation QOH Q+OH- QOH->Indole Deprotonation QX->QOH OH- exchange Indolide->AlkylHalide Alkylation

Caption: Simplified catalytic cycle for phase-transfer catalyzed N-alkylation.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

Reaction Principle and Causality

The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] The reaction begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then protonates the alcohol, which is subsequently attacked by the deprotonated azodicarboxylate to form a key oxyphosphonium salt. The indole nitrogen, acting as a nucleophile, then displaces the activated hydroxyl group in an SN2 reaction, leading to the N-alkylated product, triphenylphosphine oxide (TPPO), and the dialkyl hydrazinedicarboxylate. The formation of the highly stable P=O bond in TPPO is a major driving force for the reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0–1.2 eq), and triphenylphosphine (1.2–1.5 eq) in anhydrous THF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.2–1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a well-ventilated fume hood. The reaction is often exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazinedicarboxylate. Direct purification by column chromatography on silica gel is often effective. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., diethyl ether or hexanes) can simplify the purification.

Data Presentation: Applicability of the Mitsunobu Reaction
Alcohol TypePPh₃ (eq)Azodicarboxylate (eq)SolventTemp (°C)Typical Yield (%)
Primary (e.g., ethanol)1.5DIAD (1.5)THF0 to 2570-85
Secondary (e.g., 2-propanol)1.5DEAD (1.5)THF0 to 2560-75
Benzyl alcohol1.5DIAD (1.5)DCM0 to 2575-90

Note: Yields are highly dependent on the steric hindrance of the alcohol and the specific reaction conditions.

Visualization: Mitsunobu Reaction Mechanism

MitsunobuMechanism cluster_activation Activation of Alcohol cluster_sn2 SN2 Displacement PPh3_DEAD PPh3 + DEAD -> Betaine Betaine_ROH Betaine + R-OH -> [RO-PPh3]+ PPh3_DEAD->Betaine_ROH SN2_attack Indole-N attacks [RO-PPh3]+ Betaine_ROH->SN2_attack Indole_Nuc Indole-H Indole_Nuc->SN2_attack Product_formation -> Indole-R + TPPO SN2_attack->Product_formation

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental transformation for accessing a diverse array of potentially bioactive molecules. This guide has detailed three primary methodologies: the classical strong base approach, the milder and more scalable phase-transfer catalysis, and the versatile Mitsunobu reaction for the use of alcohol electrophiles. The choice of method will depend on the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the scale of the reaction, and the available laboratory infrastructure.

For routine, small-scale syntheses with simple alkyl halides, the classical sodium hydride method remains a reliable choice. For larger-scale industrial applications or when avoiding hazardous reagents is a priority, phase-transfer catalysis presents a compelling alternative. The Mitsunobu reaction offers a unique advantage for the direct use of alcohols, particularly in the context of complex molecule synthesis where stereochemical control is paramount.

Future research in this area may focus on the development of more sustainable and atom-economical catalytic methods for the N-alkylation of electron-deficient indoles, potentially utilizing greener solvents and more environmentally benign catalysts.

References

Application Notes & Protocols: Strategic Suzuki Coupling of 6-Bromo-5-chloro-1H-indole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Aryl-5-chloro-1H-indole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals, including antiviral and anticancer agents.[1][2][3][4] The strategic introduction of halogen atoms onto this scaffold provides critical handles for synthetic diversification, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance biological activity and pharmacokinetic profiles.

The 6-bromo-5-chloro-1H-indole substrate is a particularly valuable building block. It possesses two distinct halogen atoms at electronically different positions, offering the potential for selective, sequential functionalization. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group tolerance.[5][6][7] By selectively coupling at the C-6 bromine position, researchers can generate novel 6-aryl-5-chloro-1H-indole derivatives. These products serve as advanced intermediates for the synthesis of complex molecular architectures and as final compounds in high-throughput screening libraries for drug discovery programs.[8][9]

This guide provides a comprehensive overview of the mechanistic principles, a field-tested experimental protocol, and optimization strategies for the chemoselective Suzuki-Miyaura coupling of this compound.

Mechanistic Rationale: Achieving Chemoselectivity

The success of this synthesis hinges on achieving high chemoselectivity, coupling exclusively at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is governed by the fundamental steps of the Suzuki-Miyaura catalytic cycle, primarily the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[5][10][11]

The generally accepted reactivity order for aryl halides in palladium-catalyzed oxidative addition is:

C–I > C–Br > C–OTf > C–Cl > C–F

This trend is a direct consequence of bond dissociation energies (BDEs). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[12][13] By carefully selecting the reaction conditions—particularly temperature, catalyst, and ligand—we can exploit this intrinsic reactivity difference to favor the selective activation of the C-6 bromine over the C-5 chlorine.[12][14]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main stages:[5][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.[5]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[5][6][15]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple to form the new C-C bond, yielding the 6-aryl-5-chloro-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][11]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)L₂(R²) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 6-Aryl-5-chloro-1H-indole (Ar-R²) pd_trans->product Exits Cycle aryl_halide This compound (Ar-Br) aryl_halide->pd0 Enters Cycle boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_complex Enters Cycle caption Fig 1. Suzuki-Miyaura Catalytic Cycle for Selective C-Br Coupling.

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle for Selective C-Br Coupling.

Key Reaction Parameters & Optimization

The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully controlled to ensure high yield and selectivity.[12][16]

ParameterRecommended ReagentsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are reduced in situ. Pd(dppf)Cl₂ is a stable, pre-formed Pd(II) catalyst that is often highly effective and reliable for this type of coupling. Catalyst loading is typically low (1-5 mol%).[17]
Ligand SPhos, XPhos, PPh₃, RuPhosBulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are known to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[18] While these are often used for challenging couplings like aryl chlorides, they can also accelerate the desired C-Br coupling at lower temperatures, preserving the C-Cl bond. PPh₃ is a less active but cost-effective alternative that can be sufficient.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid for transmetalation.[6][15] K₂CO₃ is a common and effective choice.[19] Cs₂CO₃ is more soluble and can sometimes accelerate reactions but is more expensive. K₃PO₄ is a stronger base that can be effective for less reactive partners. Typically 2-3 equivalents are used.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic solvent system is standard.[20] Polar aprotic solvents like dioxane or THF dissolve the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[20][21] DMF can be used for less reactive substrates as it allows for higher temperatures, but care must be taken as it can sometimes promote C-Cl activation if conditions are too harsh.[22]
Temperature 80 - 100 °CThe temperature must be high enough to drive the reaction forward at a reasonable rate but low enough to maintain selectivity for the C-Br bond over the C-Cl bond.[12] Monitoring the reaction by TLC or LC-MS is crucial to avoid over-reaction and formation of the diarylated side product.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Workflow start Start reagents 1. Reagent Assembly Add indole, boronic acid, Pd(dppf)Cl₂, and K₂CO₃ to Schlenk flask. start->reagents inert 2. Inert Atmosphere Evacuate and backfill flask with Argon (3x). reagents->inert solvents 3. Solvent Addition Add degassed 1,4-dioxane and degassed water (4:1). inert->solvents reaction 4. Reaction Heat at 90 °C with vigorous stirring (4-12h). solvents->reaction monitoring 5. Monitoring Track progress via TLC or LC-MS. reaction->monitoring workup 6. Aqueous Workup Cool, dilute with EtOAc/H₂O, separate layers, wash with brine. monitoring->workup Upon completion purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Fig 2. General Experimental Workflow for Selective Suzuki Coupling.

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).[23]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed, which is crucial to prevent degradation of the palladium catalyst.[12]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the indole substrate should be approximately 0.1 M.[23]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting this compound is consumed (typically 4-12 hours). Check for the formation of the desired product and the absence of significant diarylated by-product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[23] Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-5-chloro-1H-indole product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper degassing of solvents. Use fresh, high-purity catalyst and base. Consider a more active ligand system (e.g., SPhos) or a different palladium precursor.
Loss of Selectivity Reaction temperature too high; Reaction time too long; Highly active catalyst system.Reduce the reaction temperature to 80 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a less active ligand like PPh₃ if diarylation is a major issue.
Decomposition Reaction temperature too high; Presence of oxygen.Lower the reaction temperature. Ensure the inert atmosphere is rigorously maintained throughout the reaction.
Hydrodehalogenation Presence of water and base can lead to protodeborylation of the boronic acid, followed by reduction of the aryl halide.Ensure boronic acid is of good quality. Use freshly degassed solvents. Minimize reaction time.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a robust and reliable method for synthesizing valuable 6-aryl-5-chloro-1H-indole derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and carefully controlling reaction parameters, researchers can achieve high yields and excellent selectivity. The resulting products are versatile intermediates, primed for further functionalization at the C-5 chlorine or the N-1 position, enabling the rapid generation of diverse and complex molecules for advancing drug discovery and materials science.

References

The Strategic Application of 6-Bromo-5-Chloro-1H-Indole in Oncology Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive natural products and its role as a privileged structure in drug design.[1][2] Within this class, halogenated indoles such as 6-bromo-5-chloro-1H-indole have emerged as pivotal starting materials for the synthesis of novel anti-cancer agents.[3] While this compound itself is not typically the final active pharmaceutical ingredient, its unique electronic and structural properties make it an invaluable precursor for developing potent and selective therapeutics. This guide provides an in-depth exploration of the application of this compound in cancer research, focusing on the mechanistic insights and therapeutic potential of its derivatives.

The Role of this compound as a Synthetic Intermediate

This compound serves as a versatile building block in the synthesis of more complex molecules with enhanced biological activity.[3] The presence of bromine and chlorine atoms on the indole ring influences the molecule's reactivity and provides handles for further chemical modifications, such as cross-coupling reactions. These modifications are crucial for creating derivatives that can effectively target specific biological pathways implicated in cancer.[3][4]

Key Therapeutic Strategies Employing Derivatives of this compound

Derivatives of this compound have been investigated for their potential to combat cancer through several key mechanisms:

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Indole-based compounds have been successfully developed as kinase inhibitors.[4][6] For instance, derivatives of halogenated indoles have been designed to target key kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in several cancers. Derivatives of 5-chloro-indole have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[5][7]

  • BRAF: Mutations in the BRAF gene are frequent in melanoma and other cancers. Indole derivatives have been developed to target the BRAF V600E mutant.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Indole-6-carboxylate esters have been evaluated as VEGFR-2 inhibitors.[8][9]

  • c-Met: This receptor tyrosine kinase is involved in cell motility and invasion, and its overexpression is linked to metastasis.[4]

  • Src Tyrosine Kinase: Enhanced Src activity is associated with the progression of multiple human cancers.[10]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cancer cell proliferation and survival.

Signaling Pathway for EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Indole_Derivative This compound Derivative Indole_Derivative->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division.[11] Some derivatives of 6-chloro-1H-indole have been identified as microtubule-destabilizing agents.[11][12] By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization. This disruption of microtubule dynamics leads to:

  • Cell Cycle Arrest: The cell cycle is halted at the G2/M phase, preventing mitotic spindle formation and cell division.[11]

  • Induction of Apoptosis: The sustained cell cycle arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.[12]

Workflow for Investigating Microtubule Disruption

Microtubule_Disruption_Workflow Start Treat Cancer Cells with Indole Derivative Tubulin_Assay Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Start->Apoptosis_Assay Data_Analysis Data Analysis and Conclusion Tubulin_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow to assess the microtubule-disrupting effects of indole derivatives.

Modulation of Other Signaling Pathways

Derivatives of halogenated indoles have also been shown to impact other critical cancer-related signaling pathways:

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer.[12] Some chloro-indole derivatives have been shown to decrease the levels of PI3K and phosphorylated Akt (p-Akt), thereby promoting apoptosis.[12]

  • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Certain bromo-indole derivatives have been found to inhibit NF-κB activation, making cancer cells more susceptible to apoptosis induced by chemotherapeutic agents.[13][14]

Quantitative Data on Halogenated Indole Derivatives

The following table summarizes the in vitro activity of various indole derivatives, highlighting their potential as anticancer agents.

Compound/Derivative ClassTarget/Cell LineAssay TypeKey Findings (IC₅₀/GI₅₀)
5-Chloro-indole-2-carboxylate derivativesPanc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 78 nM[5]
m-piperidinyl derivative 3eEGFREnzyme InhibitionIC₅₀: 68 nM[5]
3-(2-Bromoethyl)-indole (BEI-9)SW480 colon cancer cellsProliferation InhibitionPotent inhibitor at 50 µM[13]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A375 (Melanoma)AntiproliferativeIC₅₀: 0.57 µM[11]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT116 (Colon)Growth InhibitionEC₅₀: 7.1 µM[15]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer activity of this compound derivatives.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Preparation: Prepare a solution of the kinase and substrate in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase/substrate solution to the wells, followed by the addition of ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a diverse range of derivatives with significant potential in cancer therapy. The research on these derivatives has primarily focused on their roles as kinase inhibitors and microtubule-disrupting agents. Future research should continue to explore the vast chemical space accessible from this indole core to develop novel multi-targeted therapies that can overcome drug resistance.[2] Further optimization of lead compounds for improved pharmacokinetic and toxicological profiles will be crucial for their successful translation into clinical candidates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Functionalized Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The development of efficient and versatile methods for the synthesis and subsequent functionalization of the indole ring system is therefore a critical endeavor for researchers in drug discovery and chemical synthesis. This guide provides an in-depth exploration of key laboratory-scale synthetic methodologies for preparing functionalized indoles. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers to not only replicate but also adapt and troubleshoot these powerful reactions. Detailed, step-by-step protocols for the Fischer, Bischler-Möhlau, and modern Palladium-Catalyzed indole syntheses are presented, alongside practical guidance on reaction monitoring, purification, and characterization.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged heterocyclic motif due to its widespread occurrence in biologically active compounds.[2] From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class and anti-inflammatory agents like indomethacin, the indole core is a testament to nature's synthetic ingenuity and a fertile ground for therapeutic innovation.[3][4]

The enduring challenge and appeal for synthetic chemists lie in the controlled construction of the indole nucleus with specific functional groups at desired positions. The electron-rich nature of the pyrrole ring dictates its reactivity, often favoring electrophilic substitution at the C3 position.[5] However, modern synthetic strategies have provided pathways to functionalize every position on the indole scaffold, greatly expanding the chemical space available for exploration.[5][6][7] This guide will focus on three robust and widely employed strategies for the synthesis of the core indole structure itself.

Strategic Overview: Selecting the Right Synthetic Approach

The choice of synthetic route to a target indole is governed by the availability of starting materials, the desired substitution pattern, and functional group tolerance. The following diagram outlines a general decision-making workflow for selecting an appropriate indole synthesis strategy.

G start Define Target Functionalized Indole sub_pattern Substitution Pattern? start->sub_pattern fischer Fischer Indole Synthesis sub_pattern->fischer C2 and/or C3 (from ketone/aldehyde) bischler Bischler-Möhlau Synthesis sub_pattern->bischler C2-Aryl larock Palladium-Catalyzed (e.g., Larock) Synthesis sub_pattern->larock C2, C3-Disubstituted (from alkyne) start_mat Starting Materials Available? start_mat->start No, Re-evaluate conditions Reaction Condition Tolerance? start_mat->conditions Yes conditions->fischer Acidic, High Temp conditions->bischler Harsh, High Temp (Classical) or Milder (Microwave) conditions->larock Mild, Broad Tolerance fischer->start_mat Arylhydrazine & Ketone/Aldehyde bischler->start_mat Aniline & α-Halo-ketone larock->start_mat o-Haloaniline & Disubstituted Alkyne G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (H+) E Di-imine Intermediate D->E Rearrangement F Cyclized Aminal E->F Rearomatization & Cyclization G Functionalized Indole F->G Elimination of NH3 G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (with o-Haloaniline) Pd0->OxAdd ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd AlkyneIns Alkyne Coordination & Insertion ArylPd->AlkyneIns VinylPd Vinyl-Pd(II) Intermediate AlkyneIns->VinylPd Cyclize Intramolecular Cyclization VinylPd->Cyclize Palladacycle Palladacycle Cyclize->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Indole Functionalized Indole RedElim->Indole

References

Troubleshooting & Optimization

troubleshooting common issues in 6-bromo-5-chloro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-bromo-5-chloro-1H-indole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The unique substitution pattern of this indole derivative makes it a valuable intermediate in the development of novel therapeutics, particularly in oncology and neurobiology.[1] However, its synthesis can present several challenges, from managing regioselectivity to ensuring the stability of intermediates and the final product.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of the synthesis, optimize your reaction conditions, and achieve higher yields and purity.

Assumed Synthetic Pathway: The Fischer Indole Synthesis

The most common and adaptable route to substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the corresponding arylhydrazine and an aldehyde or ketone.[3] For the synthesis of this compound, the logical starting material is (4-bromo-3-chlorophenyl)hydrazine.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Decarboxylation A 4-bromo-3-chlorophenylhydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid (or other ketone/aldehyde) B->C D Hydrazone Intermediate E This compound D->E Acid Catalyst (e.g., PPA, ZnCl2) Heat

Caption: General workflow for the Fischer indole synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Question 1: I am seeing very low or no yield of my hydrazone intermediate in Step 1. What are the likely causes and solutions?

Answer:

The formation of the arylhydrazone is a critical first step. Failure at this stage typically points to issues with the starting materials or reaction conditions.

Probable Causes & Solutions:

  • Degradation of Phenylhydrazine Starting Material: Phenylhydrazines are susceptible to oxidation and degradation, especially when exposed to air and light.

    • Solution: Use freshly prepared or purified (4-bromo-3-chlorophenyl)hydrazine. If using a commercial source, ensure it is from a new bottle and has been stored properly under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Stoichiometry: An improper molar ratio of the hydrazine to the carbonyl compound can lead to incomplete conversion.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the carbonyl compound (e.g., pyruvic acid or acetone) to ensure the complete consumption of the more valuable hydrazine.

  • Inadequate Reaction Conditions: The condensation reaction is often pH-sensitive and may require mild heating to proceed to completion.

    • Solution: The reaction is typically performed in a protic solvent like ethanol. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. Gentle warming (40-60 °C) can also increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the hydrazine spot is no longer visible.

Question 2: The cyclization (indolization) of my hydrazone is not working. My starting material is either unreacted or I'm getting a complex mixture of products. Why is this happening?

Answer:

The acid-catalyzed cyclization is the most challenging step of the Fischer synthesis and is highly dependent on the choice of catalyst and reaction conditions.[4]

Probable Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is crucial. Brønsted acids (like polyphosphoric acid (PPA), sulfuric acid) and Lewis acids (like zinc chloride, boron trifluoride) are commonly used.[2] The electron-withdrawing nature of the bromine and chlorine substituents on the phenyl ring deactivates it towards electrophilic attack, often requiring stronger acidic conditions.

    • Solution: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the catalyst and the solvent. If using a Lewis acid like ZnCl₂, ensure it is anhydrous, as water can inhibit its activity. A good starting point is to test a few different catalysts to find the optimal one for your specific substrate.[4][5]

  • Incorrect Temperature: The reaction requires elevated temperatures to overcome the activation energy of the[6][6]-sigmatropic rearrangement.[2] However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

    • Solution: The optimal temperature range is typically between 80 °C and 140 °C. It is critical to control the temperature carefully. Start at a lower temperature (e.g., 80-100 °C) and slowly increase it while monitoring the reaction by TLC.

  • Formation of Regioisomers: If you use an unsymmetrical ketone (e.g., methyl ethyl ketone), the cyclization can occur on either side of the ketone, leading to a mixture of isomeric indoles.[5]

    • Solution: To avoid this, use a symmetrical ketone like acetone or an aldehyde. If a specific isomer is required from an unsymmetrical ketone, the reaction conditions (especially the acidity of the medium) must be carefully optimized, which can be challenging.[4]

G start_node Low/No Cyclization Product decision_node decision_node start_node->decision_node Check Catalyst action_node action_node decision_node->action_node Catalyst Inactive/Wrong? decision_node2 Check Temperature decision_node->decision_node2 Catalyst OK? action_node->decision_node2 Use fresh anhydrous ZnCl2 or try PPA/H2SO4 end_node Successful Cyclization decision_node2->end_node Temp OK? action_node2 Optimize temperature (80-140°C). Monitor by TLC. decision_node2->action_node2 Too Low/High? action_node2->end_node

Caption: Troubleshooting workflow for the Fischer indole cyclization step.

Question 3: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?

Answer:

Purification of halogenated indoles can be challenging due to their similar polarities and potential for degradation on silica gel.

Probable Causes & Solutions:

  • Presence of Unreacted Starting Material: Incomplete reaction is a common source of impurities.

    • Solution: Ensure the reaction has gone to completion by TLC before workup. If starting material persists, consider increasing the reaction time or temperature.

  • Formation of Tar/Polymeric Byproducts: Strong acid and high temperatures can cause decomposition.

    • Solution: After the reaction is complete, quench the mixture by pouring it onto ice water and neutralizing it carefully with a base (e.g., NaOH or NaHCO₃ solution). This will precipitate the crude product and leave many of the polymeric impurities in the aqueous phase. The crude solid can then be filtered and washed.

  • Co-elution during Chromatography: The desired product and closely related impurities may have similar retention factors (Rf) on silica gel.

    • Solution: Use a shallow solvent gradient during column chromatography. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[7] Start with a low concentration of ethyl acetate and increase it gradually. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be a highly effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Fischer indole synthesis? A1: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting hydrazine, the intermediate hydrazone, and the final indole product should all have distinct Rf values. Staining with a potassium permanganate solution can help visualize the spots.

Q2: Are there alternative synthetic routes to this compound? A2: Yes, other methods like the Reissert, Bartoli, or Larock indole syntheses could potentially be adapted. Palladium-catalyzed cross-coupling reactions are also modern alternatives for constructing the indole core.[2][9] However, the Fischer synthesis often remains the most direct and cost-effective method if the substituted phenylhydrazine is accessible.

Q3: How should I store the final this compound product? A3: Indoles, particularly those with halogen substituents, can be sensitive to light and air. The product should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -10 °C) to prevent degradation.[1]

Experimental Protocols

Protocol 1: Synthesis of (4-bromo-3-chlorophenyl)hydrazone of Pyruvic Acid
  • Reaction Setup: In a round-bottom flask, dissolve (4-bromo-3-chlorophenyl)hydrazine (1.0 eq) in ethanol (approx. 5-10 mL per gram of hydrazine).

  • Reagent Addition: Add pyruvic acid (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of acetic acid (2-3 drops) can be added.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C for 1-2 hours. The hydrazone product will often precipitate out of the solution as a solid.

  • Work-up: Monitor the reaction by TLC. Once the starting hydrazine is consumed, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with hexanes. Dry the solid under vacuum. The product is often pure enough to be used in the next step without further purification.

Protocol 2: Fischer Indole Synthesis and Cyclization
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Reagent Addition: Heat the PPA to ~80 °C with stirring. Add the dried hydrazone from the previous step in portions to the hot PPA. The mixture will become viscous.

  • Reaction: Increase the temperature to 110-130 °C and stir vigorously for 1-3 hours. Monitor the reaction progress carefully by TLC (quench a small aliquot in ice water, neutralize, extract with ethyl acetate, and spot on a TLC plate).

  • Work-up: Once the reaction is complete, cool the flask to about 60-70 °C and very carefully pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is basic (>9). This step is highly exothermic and should be performed in an ice bath.

  • Extraction: The crude indole product will precipitate as a solid or an oil. Extract the mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then dry-load the silica onto the top of the column.

  • Elution: Elute the column with a solvent gradient, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Quantitative Data Summary

StepKey ReagentsCatalystSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Hydrazone Formation (4-bromo-3-chlorophenyl)hydrazine, Pyruvic AcidAcetic Acid (cat.)Ethanol25 - 501 - 285 - 95
Cyclization Hydrazone IntermediatePolyphosphoric Acid (PPA)PPA110 - 1301 - 350 - 70
Purification Crude Indole-Hexanes/Ethyl Acetate25->90 (Recovery)

Yields are estimates and can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.

References

Technical Support Center: Reactions of 6-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-5-chloro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common synthetic transformations of this versatile building block. My aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities in your reactions.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis and manipulation of this compound.

Q1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, which halogen is more reactive, the bromine at the 6-position or the chlorine at the 5-position?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. Generally, the bond strength decreases in the order C-Cl > C-Br > C-I.[1] This means that the carbon-bromine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. Therefore, in reactions involving this compound, the bromine at the 6-position will preferentially react over the chlorine at the 5-position. This regioselectivity allows for sequential functionalization of the indole core.

Q2: I am observing significant amounts of a homocoupling byproduct in my Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?

A2: The formation of a homocoupling product, typically from the boronic acid reagent, is a common side reaction in Suzuki-Miyaura couplings.[2] This is often exacerbated by the presence of oxygen in the reaction mixture. The proposed mechanism involves the oxidation of the palladium(0) catalyst, which can then promote the homocoupling of the boronic acid.

Troubleshooting Steps:

  • Degas your solvents and reaction mixture thoroughly: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use high-purity reagents: Ensure your boronic acid is free of contaminants that could interfere with the catalytic cycle.

  • Optimize the base: The choice and stoichiometry of the base can influence the reaction selectivity.[3] An excess of a strong base can sometimes promote side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their amounts.

  • Control the reaction temperature: Lowering the temperature may help to suppress the homocoupling side reaction.

Q3: During N-alkylation of this compound, I am getting a mixture of products. What are the possible isomers and how can I improve the selectivity for N-alkylation?

A3: The N-alkylation of indoles can be complicated by competing C-alkylation, primarily at the electron-rich C3 position.[4] The indole anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 carbon.

Potential Byproducts:

  • C3-alkylated isomer: 1-H-3-alkyl-6-bromo-5-chloro-indole

  • N,C3-dialkylated product: 1,3-dialkyl-6-bromo-5-chloro-indole

Strategies to Enhance N-selectivity:

  • Choice of Base and Solvent: The counter-ion of the base and the polarity of the solvent can influence the site of alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[5]

  • Reaction Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored N-alkylation product.

  • Nature of the Alkylating Agent: Less reactive alkylating agents may favor N-alkylation.

Q4: I am attempting a Vilsmeier-Haack formylation of this compound and observing multiple products. What are the expected byproducts?

A4: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like indole.[6] The primary site of reaction is the C3 position. However, under forcing conditions or with certain substrates, side reactions can occur.

Potential Byproducts:

  • Di-formylated products: While less common, reaction at other positions on the indole ring can occur.

  • Products from incomplete hydrolysis: The intermediate α-chloro iminium salt may not fully hydrolyze to the aldehyde, especially if the workup is not sufficiently aqueous or is performed under non-ideal pH conditions.

  • Side reactions of the Vilsmeier reagent: The reagent itself can undergo side reactions, leading to other impurities.

To improve the outcome:

  • Control the stoichiometry of the Vilsmeier reagent: Use of a minimal excess of the reagent can prevent over-reaction.

  • Maintain a low reaction temperature: The reaction is often performed at low temperatures to enhance selectivity.

  • Ensure complete hydrolysis during workup: A thorough aqueous workup is crucial to convert the intermediate to the desired aldehyde.

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues with byproduct formation in specific reaction types.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Observed Issue Potential Cause(s) Suggested Troubleshooting Actions
Incomplete conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Use fresh catalyst and ensure proper activation.- Increase the amount or change the type of base.- Gradually increase the reaction temperature.
Formation of dehalogenated byproduct (monohalogenated or fully dehalogenated indole) - Presence of a hydrogen source (e.g., water, alcohol) and a reducing agent (e.g., phosphine ligand oxidation byproducts).- Side reaction promoted by the base.- Use anhydrous solvents and reagents.- Screen different phosphine ligands or consider ligandless conditions.- Choose a milder base.
Homocoupling of the boronic acid (Suzuki) - Presence of oxygen.- Suboptimal base concentration.- Thoroughly degas all solvents and the reaction mixture.- Optimize the stoichiometry of the base.
Formation of symmetrical bi-indole (from the starting material) - Reductive coupling of the starting material.- Ensure the palladium catalyst is in the correct oxidation state (Pd(0)).- Avoid overly harsh reaction conditions.
Guide 2: N-Alkylation Reactions
Observed Issue Potential Cause(s) Suggested Troubleshooting Actions
Mixture of N- and C3-alkylated products - Ambident nucleophilicity of the indole anion.- Use a strong, non-nucleophilic base (e.g., NaH).- Employ a polar aprotic solvent (e.g., DMF, THF).- Lower the reaction temperature.
Formation of di-alkylated product - Use of excess alkylating agent and/or base.- Carefully control the stoichiometry of the reagents.
Low conversion - Incomplete deprotonation of the indole nitrogen.- Insufficiently reactive alkylating agent.- Use a stronger base or a higher reaction temperature.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

III. Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for optimizing your reaction conditions. Here are some recommended analytical protocols.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is an excellent technique for monitoring the progress of your reaction and identifying the presence of impurities.[7]

  • Column: A reversed-phase C18 column is a good starting point for separating indole derivatives.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, will typically provide good separation.[8]

  • Detection: A UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) is recommended.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase and filter it before injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for determining the molecular weights of your byproducts, which is a critical step in their identification.

  • LC Conditions: Use the HPLC method developed in Protocol 1. Ensure the mobile phase is compatible with mass spectrometry (e.g., use formic acid instead of TFA).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for indoles.

    • Fragmentation Analysis (MS/MS): The fragmentation pattern of halogenated compounds in mass spectrometry is often characteristic. Compounds containing one bromine and one chlorine atom will exhibit a distinctive isotopic pattern in the mass spectrum due to the natural abundance of isotopes for these elements.[9][10] The M+2 peak will be significant due to the presence of both ³⁷Cl and ⁸¹Br. Analyzing the fragmentation pattern can provide structural information about the impurities.

IV. Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways and the formation of common byproducts.

suzuki_byproducts cluster_main Suzuki-Miyaura Coupling cluster_byproducts Potential Byproducts This compound This compound Desired Product Desired Product This compound->Desired Product R-B(OH)2, Pd(0), Base Dehalogenated Indole Dehalogenated Indole This compound->Dehalogenated Indole H source R-B(OH)2 R-B(OH)2 Homocoupled Product (R-R) Homocoupled Product (R-R) R-B(OH)2->Homocoupled Product (R-R) O2, Pd catalyst n_alkylation_byproducts cluster_main N-Alkylation cluster_byproducts Potential Byproducts This compound This compound N-alkylated Product N-alkylated Product This compound->N-alkylated Product R-X, Base C3-alkylated Product C3-alkylated Product This compound->C3-alkylated Product R-X, Base N,C3-dialkylated Product N,C3-dialkylated Product N-alkylated Product->N,C3-dialkylated Product Excess R-X

References

Technical Support Center: Optimization of Reaction Conditions for Indole Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole halogenation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing halogen atoms to the indole scaffold. Halogenated indoles are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the halogen atom serves as a versatile synthetic handle for further modifications or as a key modulator of biological activity.[1][2][3]

However, the rich electronics of the indole ring, while facilitating electrophilic substitution, also present significant challenges in controlling regioselectivity, preventing over-halogenation, and avoiding product degradation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of indole halogenation, providing the causal explanations behind common experimental choices.

Q1: Why does electrophilic halogenation of an unsubstituted indole preferentially occur at the C3 position?

A1: The high reactivity of the C3 position in indoles towards electrophiles is a cornerstone of its chemistry. This preference is rooted in the stability of the cationic intermediate (also known as a σ-complex or Wheland intermediate) formed during the electrophilic aromatic substitution mechanism.

  • Attack at C3: When an electrophile (like Br⁺ from N-bromosuccinimide) attacks the C3 position, the resulting positive charge is delocalized across the C2 atom and, most importantly, the nitrogen atom. The resonance structure where the nitrogen lone pair participates in delocalization is particularly stable as it maintains the aromaticity of the fused benzene ring and places the charge on a more electropositive atom.[4]

  • Attack at C2: Attack at the C2 position results in an intermediate where delocalization of the positive charge onto the nitrogen atom disrupts the aromatic sextet of the benzene ring, leading to a significantly less stable intermediate.[4]

Therefore, the reaction proceeds via the lower energy pathway, leading to preferential C3 substitution.

Q2: Under what circumstances should I use an N-protecting group, and how does it influence regioselectivity?

A2: The use of a nitrogen-protecting group is a critical strategic decision that can dramatically alter the outcome of a halogenation reaction. You should consider N-protection for several reasons:

  • To Enable C2 Halogenation: This is the most common reason. By installing an electron-withdrawing group (EWG) like tosyl (Ts), Boc, or a sulfonyl group on the indole nitrogen, you decrease the electron density of the entire heterocyclic ring.[5][6][7] This deactivation makes the typical C3 electrophilic substitution less favorable. Consequently, alternative reaction pathways, such as halogenation at the C2 position, become accessible, often facilitated by specific reagents like oxone-halide systems.[6][8][9]

  • To Prevent N-Halogenation or Side Reactions: The N-H proton of indole is acidic and can react with bases or certain electrophiles. In some cases, direct N-halogenation can occur, or the N-H can interfere with metal-catalyzed reactions. Protection eliminates these possibilities.

  • To Improve Solubility and Handling: N-protected indoles often exhibit improved solubility in common organic solvents and can be easier to purify via chromatography compared to their N-H counterparts, which may exhibit hydrogen bonding and tailing on silica gel.

  • To Direct C-H Activation on the Benzene Ring: In metal-catalyzed C-H functionalization, the N-protecting group can act as a directing group, guiding the metal catalyst to a specific C-H bond (e.g., C7) on the benzene portion of the indole.[10]

The choice of protecting group is crucial, as its electronic properties dictate the reactivity of the indole core.[5][7]

Q3: What are the most common halogenating agents and what are their primary applications?

A3: The choice of halogenating agent is dictated by the desired halogen (Cl, Br, I), the reactivity of the indole substrate, and the target regioselectivity.

ReagentCommon NamePrimary Use CaseTypical Conditions
N-Chlorosuccinimide NCSC3-chlorination of electron-rich indoles.CH₃CN, THF, or DCM, often at 0 °C to RT.[3][11]
N-Bromosuccinimide NBSC3-bromination of most indoles. The most common indole halogenation reagent.THF, DMF, or CCl₄, often at 0 °C to RT.[3][12][13]
N-Iodosuccinimide NISC3-iodination. More reactive than NCS/NBS.CH₃CN or DCM, typically at 0 °C to RT.[3][14]
**Bromine (Br₂) / Iodine (I₂) **Molecular HalogensC3-halogenation. Can lead to over-halogenation if not controlled.Often in polar solvents like acetic acid or with a Lewis acid.[3]
Oxone / Halide Salt (e.g., NaCl, KBr) In-situ Halenium Ion GenerationGreen chemistry approach for C2 or C3 halogenation, controlled by N-protection.[8][9][15]Acetonitrile, RT.[8]

N-halosuccinimides (NCS, NBS, NIS) are generally preferred because they are crystalline, easy-to-handle solids that provide a controlled, low-concentration source of the electrophilic halogen, minimizing side reactions compared to using molecular halogens directly.[12][13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Your TLC or LC-MS analysis shows a significant amount of unreacted indole starting material after the expected reaction time.

Potential Causes & Solutions:

  • Cause 1: Insufficiently Reactive Halogenating Agent. Your indole may be deactivated by electron-withdrawing groups on the benzene ring, making it less nucleophilic.

    • Solution: Switch to a more powerful halogenating agent. The general reactivity trend for N-halosuccinimides is NIS > NBS > NCS.[14] If using NBS fails, NIS may succeed under similar conditions. For highly deactivated systems, you may need to use a Lewis acid catalyst (e.g., AlCl₃, BF₃·H₂O) to activate the halogenating agent, though this can decrease selectivity.[11][16]

  • Cause 2: Degradation of the Halogenating Agent. N-halosuccinimides can decompose, especially if they are old, have been exposed to moisture, or are used in protic solvents for extended periods.

    • Solution: Use a freshly opened bottle of the reagent or recrystallize it before use. Ensure your reaction is conducted under anhydrous conditions if necessary.

  • Cause 3: Incorrect Solvent Choice. The solvent can significantly impact reaction rates.

    • Solution: For N-halosuccinimide reactions, polar aprotic solvents like acetonitrile (CH₃CN), DMF, or THF are generally effective. For a specific substrate, it may be necessary to screen a few solvents to find the optimal one.

Problem 2: Poor Regioselectivity (Mixture of C2, C3, and/or Benzene-Ring Halogenated Products)

You are obtaining a mixture of isomers that are difficult to separate.

Potential Causes & Solutions:

  • Cause 1: Uncontrolled Reaction Conditions. High temperatures or the use of highly reactive reagents (like Br₂ with a strong Lewis acid) can lead to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., start at 0 °C or -78 °C). Use a milder, controlled halogen source like an N-halosuccinimide.

  • Cause 2: Ambiguous Directing Effects. Your substrate may have substituents that do not strongly favor one position over another, or you are attempting a C2-halogenation without a suitable N-protecting group.

    • Solution (for C2-selectivity): Protect the indole nitrogen with a strong electron-withdrawing group (e.g., N-Ts). This deactivates the C3 position and enables C2-halogenation, especially with systems like Oxone-NaCl or Oxone-KBr.[8][9]

    • Solution (for Benzene Ring Halogenation): To functionalize the benzene ring, you typically need to block the more reactive C2 and C3 positions first. Alternatively, directed metalation or C-H activation strategies are often required, which offer orthogonal selectivity.[10]

Problem 3: Formation of Di- or Poly-halogenated Products

Your mass spectrum shows peaks corresponding to the addition of two or more halogen atoms.

Potential Causes & Solutions:

  • Cause 1: Incorrect Stoichiometry. Using an excess of the halogenating agent is the most common cause. The mono-halogenated indole product can often be more reactive than the starting material, leading to a second halogenation.

    • Solution: Use the halogenating agent as the limiting reagent (e.g., 0.95 to 1.05 equivalents). Add the agent slowly in portions or as a solution via a syringe pump to maintain a low concentration throughout the reaction.

  • Cause 2: High Reactivity of the Substrate. Indoles with strong electron-donating groups (e.g., -OCH₃, -NMe₂) are highly activated and prone to over-halogenation.

    • Solution: In addition to careful stoichiometric control, run the reaction at a significantly lower temperature (-78 °C). Consider using a less reactive halogenating agent (e.g., NCS instead of NBS).

Problem 4: Product Decomposition During Reaction or Purification

Your reaction mixture turns dark, or your product appears as a streak on a TLC plate, often with a pink or purple hue. The isolated yield is low despite good initial conversion.

Potential Causes & Solutions:

  • Cause 1: Acid-Sensitivity of the Indole Core. Indoles, particularly electron-rich ones, are sensitive to acid and can polymerize or degrade. Standard silica gel for column chromatography is acidic and a frequent culprit.[17]

    • Solution (Purification): Deactivate your silica gel by flushing the column with your eluent containing 1% triethylamine before loading your sample.[17] Alternatively, use a different stationary phase like neutral or basic alumina. If the product is a solid, recrystallization is an excellent, non-destructive purification method.[17]

    • Solution (Reaction): Some halogenation reactions generate acidic byproducts (e.g., HBr). You can add a non-nucleophilic base, like pyridine or 2,6-lutidine, to the reaction mixture to scavenge the acid as it forms.

Visualized Workflows & Protocols

Decision-Making Workflow for Regioselective Indole Halogenation

This diagram provides a logical pathway for selecting an appropriate halogenation strategy based on the desired positional outcome.

G start Desired Halogenation Position? c3 C3-Position (Most Common) start->c3 c2 C2-Position start->c2 benzene Benzene Ring (C4-C7) start->benzene c3_reagent Use Standard Electrophilic Reagent: NBS, NCS, or NIS (1.0 - 1.1 eq) c3->c3_reagent Unprotected or N-Alkyl Indole c2_protect Step 1: Protect Indole-N with Electron-Withdrawing Group (EWG) (e.g., N-Tosyl, N-Boc) c2->c2_protect benzene_block Step 1: Block C2/C3 (e.g., via substitution) benzene->benzene_block c3_conditions Conditions: - Aprotic Solvent (THF, CH3CN) - 0 °C to RT - Monitor by TLC c3_reagent->c3_conditions c3_outcome Result: C3-Haloindole c3_conditions->c3_outcome c2_reagent Step 2: Halogenate with Oxone + Halide Salt (NaCl/KBr) or other specialized C2 methods c2_protect->c2_reagent N-EWG indole c2_deprotect Step 3 (Optional): Deprotect Indole-N c2_reagent->c2_deprotect c2_outcome Result: C2-Haloindole c2_deprotect->c2_outcome benzene_direct Step 2: Use Directed C-H Activation (e.g., Pd-catalysis with directing group) or harsh electrophilic conditions benzene_block->benzene_direct benzene_outcome Result: Benzene-Ring Haloindole benzene_direct->benzene_outcome

References

Technical Support Center: 6-bromo-5-chloro-1H-indole - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-5-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and storage of this compound. By understanding its chemical liabilities, you can ensure the integrity of your samples and the reproducibility of your experimental results.

Introduction to this compound

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. The presence of both bromine and chlorine atoms on the indole scaffold imparts unique physicochemical properties that can modulate biological activity, making it a valuable building block for the development of novel therapeutic agents. However, the electron-rich nature of the indole ring, combined with the presence of halogens, also makes the molecule susceptible to various degradation pathways. This guide will address the critical aspects of its stability and provide best-practice recommendations for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light, air (oxygen), heat, and humidity . The indole ring is susceptible to oxidation, and this process can be accelerated by these environmental factors.

Q2: I've noticed my solid sample of this compound has changed color over time. What does this indicate?

A2: A change in color, often to a yellowish, brownish, or purplish hue, is a common indicator of degradation. This is typically due to the formation of oxidized species and other degradation products. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q3: What are the recommended short-term and long-term storage conditions for solid this compound?

A3: For optimal stability, this compound should be stored under controlled conditions. Please refer to the summary table below for specific recommendations.

Storage DurationTemperatureAtmosphereLight Conditions
Short-Term (days to weeks) 2-8 °C (refrigerated)Inert gas (e.g., Argon, Nitrogen)Protected from light (amber vial)
Long-Term (months to years) ≤ -10 °C (frozen)[1]Inert gas (e.g., Argon, Nitrogen)Protected from light (amber vial)

Q4: How should I handle the compound during weighing and preparation of solutions to minimize degradation?

A4: To minimize degradation during handling, it is recommended to:

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the solid material in an inert atmosphere (e.g., a glove box) if possible.

  • Minimize the time the container is open to the air.

  • Use solvents that have been de-gassed to remove dissolved oxygen for solution preparation.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid under the recommended long-term conditions (frozen, under inert gas, and protected from light), it is expected to be stable for an extended period. However, as specific long-term stability data is not extensively published, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visual signs of degradation.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause: Degradation of the this compound starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation of Workflow:

  • Visual Inspection: The first step is a simple visual check of the solid material for any color changes, which are a primary indicator of degradation.

  • Solution Handling: If the solid appears fine, the next step is to scrutinize the handling of the compound in solution. Indole derivatives can be unstable in solution, especially if not handled correctly.

  • Purity Assessment: If handling procedures are sound or if the solid shows signs of degradation, a purity assessment is necessary. This provides quantitative data on the integrity of the compound.

  • Decision Point: Based on the purity analysis, a decision can be made whether to discard the current batch and obtain a new one or to investigate other aspects of the experimental setup.

Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS analysis.

Potential Cause: Formation of degradation products.

Plausible Degradation Pathway: The indole ring is susceptible to oxidation, which is a likely degradation pathway for this compound. The initial oxidation can lead to the formation of an oxindole, which can be further oxidized to an isatin derivative.

Caption: Plausible oxidative degradation pathway of this compound.

Recommended Actions:

  • Characterize Impurities: If you have access to mass spectrometry, attempt to get a mass of the impurity peaks. The molecular weights of the oxindole (MW: 246.49 g/mol ) and isatin (MW: 260.48 g/mol ) derivatives are distinct from the parent compound (MW: 230.49 g/mol )[2].

  • Implement Proper Handling: The presence of these oxidative degradation products strongly suggests exposure to air and/or light. Review and improve your handling and storage procedures as outlined in this guide.

  • Purification: If the level of impurity is low, it may be possible to purify the material by column chromatography or recrystallization. However, procuring a fresh, high-purity batch is often the most reliable solution.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and requirements.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 10 mL stock solution (concentration ~0.5 mg/mL).

    • Perform serial dilutions to prepare working standards of lower concentrations if required for linearity assessment.

  • Sample Preparation:

    • Prepare a sample solution at a similar concentration to the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 225 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks.

References

Technical Support Center: Navigating the Purification of Halogenated Indole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the nuanced challenges encountered during the purification of halogenated indole intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often temperamental compounds. Halogenated indoles are pivotal building blocks in medicinal chemistry, offering a synthetic handle for further functionalization.[1][2] However, their purification is frequently plagued by issues of instability, co-eluting impurities, and yield loss.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind common purification hurdles and offer robust, validated protocols to enhance the purity, yield, and stability of your valuable intermediates.

Part 1: Frequently Asked Questions (FAQs) - Common Purification Roadblocks

This section addresses the most common issues faced during the purification of halogenated indoles.

Question 1: My purified halogenated indole has a pinkish or purplish hue. What causes this discoloration and how can I remove it?

Answer: The characteristic pinkish or purplish discoloration of indole and its derivatives is typically due to oxidation.[3] The electron-rich indole nucleus is susceptible to air and light-induced oxidation, forming colored polymeric impurities. Halogen substituents can further influence the electronic properties of the indole ring, sometimes exacerbating this issue.

Troubleshooting and Prevention:

  • Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage. Use amber-colored vials or wrap flasks in aluminum foil to protect against light.

  • Purification Strategy:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. Filter the charcoal through a pad of Celite® to remove it before proceeding with crystallization or chromatography.

    • Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.[4]

    • Flash Chromatography: For stubborn discoloration, flash column chromatography on silica gel is highly effective. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) is typically a good starting point.[5]

Question 2: I'm observing significant product degradation during silica gel column chromatography. What's happening and how can I mitigate it?

Answer: The acidic nature of standard silica gel can promote the degradation of sensitive halogenated indoles. The lone pair of electrons on the indole nitrogen can interact with the acidic silanol groups on the silica surface, potentially leading to decomposition, especially for indoles with electron-donating groups.

Troubleshooting and Prevention:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the column solvent containing 1-2% triethylamine (TEA) or ammonia solution.[6] This neutralizes the acidic sites and minimizes product degradation.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.

  • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to hasten elution, without sacrificing resolution. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • N-Protection: If the indole nitrogen is unprotected, consider protecting it with a suitable group like Boc (tert-butyloxycarbonyl) or Ts (tosyl).[7][8] This prevents interaction with the silica and can improve stability.

Question 3: My yield is consistently low after purification. Where could I be losing my product and how can I improve recovery?

Answer: Low yields can stem from a variety of factors, from incomplete reactions to losses during work-up and purification.[9][10] For halogenated indoles, mechanical loss and degradation are common culprits.

Troubleshooting and Yield Enhancement Strategies:

  • Optimize Reaction Conditions: Ensure your halogenation reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before beginning the work-up.

  • Efficient Extraction: During aqueous work-up, ensure complete extraction of your product from the aqueous layer by using a suitable organic solvent and performing multiple extractions (3x is standard). Halogenated compounds are generally denser, so be mindful of layer inversions.

  • Recrystallization Optimization:

    • Solvent Choice: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[11] Test a range of solvents to find the optimal one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your product. Using an excess will result in your product remaining in the mother liquor upon cooling, thus reducing your yield.[11]

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Chromatography Best Practices:

    • Proper Column Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent.

    • Careful Fraction Collection: Monitor the elution closely with TLC to avoid mixing product-containing fractions with impure fractions.

    • Thorough Elution: After collecting the main product fractions, flush the column with a more polar solvent to ensure no product remains adsorbed.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for specific purification challenges.

Guide 1: Dealing with Persistent Impurities

Halogenated indole syntheses can result in a variety of impurities, including starting materials, over-halogenated products, and regioisomers.

Q: How do I effectively separate my desired mono-halogenated indole from di-halogenated byproducts and unreacted starting material?

A: The key is to exploit the polarity differences between these species.

Step-by-Step Purification Protocol:

  • Initial Assessment (TLC): Develop a TLC method that provides good separation between your starting material, desired product, and major impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[12]

  • Column Chromatography:

    • Stationary Phase: Use silica gel (neutralized with 1% triethylamine in the eluent if your indole is sensitive).

    • Eluent Selection: Based on your TLC, choose a solvent system that gives your desired product an Rf value of approximately 0.3.

    • Gradient Elution: Start with a less polar solvent system to elute the less polar impurities (often the di-halogenated products), then gradually increase the polarity to elute your desired mono-halogenated product, and finally the more polar starting indole.

  • Recrystallization: If chromatography does not provide sufficient purity, recrystallization can be an excellent secondary purification step. The subtle differences in crystal lattice energies between isomers can sometimes be exploited for separation.

Data Presentation: Polarity of Common Indole Species

Compound TypeTypical PolarityElution Order in Normal Phase Chromatography
Di-halogenated IndoleLeast PolarFirst
Mono-halogenated IndoleModerately PolarSecond
Unsubstituted IndoleMost PolarLast

Logical Workflow for Impurity Removal

impurity_removal start Crude Halogenated Indole Mixture tlc TLC Analysis (e.g., Hexane:EtOAc) start->tlc decision Good Separation? tlc->decision chromatography Flash Column Chromatography (Gradient Elution) decision->chromatography Yes recrystallize Recrystallization decision->recrystallize No, streaking or poor separation analyze_fractions Analyze Fractions by TLC chromatography->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure final_product Pure Halogenated Indole combine_pure->final_product recrystallize->final_product

Caption: Decision workflow for separating halogenated indoles from common impurities.

Guide 2: Removing Residual Palladium Catalyst

Many synthetic routes to halogenated indoles involve palladium-catalyzed cross-coupling reactions.[1] Removing residual palladium to meet the stringent requirements for pharmaceutical intermediates (<10 ppm) is a critical challenge.[13]

Q: What is the most effective method for removing trace palladium from my halogenated indole intermediate?

A: While methods like crystallization and chromatography can reduce palladium levels, specialized metal scavengers are often necessary for achieving the required purity.

Metal Scavenging Protocol:

  • Dissolve the Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., toluene, THF, ethyl acetate).

  • Select a Scavenger: Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) or resins with high affinity for palladium are excellent choices.[14][15]

  • Add the Scavenger: Add the scavenger resin (typically 5-10 equivalents relative to the residual metal) to the solution.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time should be determined empirically.

  • Filter: Remove the scavenger resin by filtration, washing the resin with fresh solvent to ensure complete recovery of the product.

  • Analyze for Residual Metal: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining palladium content.

Data Presentation: Comparison of Palladium Removal Methods

Purification MethodTypical Palladium Removal EfficiencyProsCons
Recrystallization Variable, often low to moderateSimple, can be scaled upOften insufficient for trace removal
Silica Gel Chromatography ModerateCan remove other impurities simultaneouslyPotential for product degradation on silica
Activated Carbon Moderate to highInexpensiveCan have low selectivity, potential for product loss
Metal Scavenger Resins Very High (>95%)High selectivity, high efficiency, simple filtration removalHigher cost of reagents

Workflow for Palladium Removal

palladium_removal start Crude Product with >100 ppm Palladium scavenger Treat with Metal Scavenger (e.g., Si-Thiol) start->scavenger filtration Filter to Remove Scavenger scavenger->filtration icp_ms Analyze by ICP-MS filtration->icp_ms decision Palladium < 10 ppm? icp_ms->decision final_product Purified Product decision->final_product Yes repeat Repeat Scavenging or try different scavenger decision->repeat No repeat->scavenger

Caption: Workflow for the efficient removal of residual palladium catalysts.

Part 3: Advanced Purification Strategies

Acid-Base Extraction for Specific Cases

The weakly acidic nature of the indole N-H (pKa ≈ 17) generally makes acid-base extraction challenging. However, for certain halogenated indole derivatives, this technique can be a powerful purification tool.

Q: Can I use acid-base extraction to purify my halogenated indole?

A: Standard acid-base extraction is often not feasible. However, if your halogenated indole possesses an additional acidic or basic functional group, you can exploit this for purification. For instance, a halogenated indole-carboxylic acid can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving neutral impurities in the organic phase.[16][17]

Illustrative Protocol for a Halogenated Indole-Carboxylic Acid:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract with a saturated aqueous solution of sodium bicarbonate. The desired indole-carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer contains neutral impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, causing the purified indole-carboxylic acid to precipitate.

  • Collect the solid by filtration or extract it back into an organic solvent.

The Role of N-Protection in Purification

Protecting the indole nitrogen can significantly simplify purification by enhancing stability and altering polarity.

Q: When should I consider protecting the indole nitrogen before purification?

A: Consider N-protection when:

  • You are dealing with an indole that is particularly sensitive to acidic conditions (e.g., during chromatography).[8]

  • You need to perform reactions on other parts of the molecule under conditions that would affect the N-H group.

  • You want to significantly alter the polarity of your molecule to facilitate the separation of closely related impurities.

Common protecting groups for indoles include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), and sulfonyl groups like Ts.[18][19] The choice of protecting group will depend on the subsequent reaction conditions and the ease of removal.

References

preventing degradation of 6-bromo-5-chloro-1H-indole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-bromo-5-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic compound. Here, we address common challenges encountered during synthetic manipulations and provide field-proven troubleshooting strategies to minimize degradation and maximize reaction success.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry, often utilized for its potential to undergo selective functionalization at multiple positions. However, the inherent reactivity of the indole core, combined with the presence of two different halogen atoms, presents a unique set of stability challenges. The electron-rich nature of the indole ring makes it susceptible to oxidation, while the N-H proton's acidity and the reactivity of the C-Br and C-Cl bonds can lead to undesired side reactions under various conditions. This guide provides a systematic approach to mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is developing a pink or brownish color upon storage. What is happening and how can I prevent it?

A1: The discoloration of indole compounds upon storage is a common issue, primarily caused by oxidation and/or exposure to light. The electron-rich indole ring is susceptible to aerobic oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[1] Light can also promote the formation of radical species, accelerating degradation.

Prevention Strategy:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Cold Storage: Store the compound at low temperatures (e.g., ≤ -10 °C) as recommended by suppliers to slow down the rate of degradation.[2]

Q2: I am observing significant byproduct formation in my reaction. What are the most likely degradation pathways for this compound?

A2: Degradation can occur through several pathways depending on the reaction conditions:

  • Oxidation: The most common pathway, leading to the formation of oxindoles and isatins. This is often accelerated by air, oxidizing agents, or even the acidic nature of silica gel during chromatography.[1][3]

  • Dehalogenation: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), reductive dehalogenation can occur, where one or both halogen atoms are replaced by hydrogen. This is more likely if there are sources of hydride in the reaction or if the catalyst system promotes this side reaction.[4]

  • N-H Reactivity: The indole N-H is acidic and can be deprotonated by strong bases. The resulting indolide anion can participate in unwanted side reactions. In acidic conditions, the N-H can be protonated, which can alter the reactivity of the ring system.

  • Polymerization: Strong acidic conditions can induce polymerization of the electron-rich indole ring. This is a known issue when purifying indoles on standard silica gel.

Q3: Should I protect the indole nitrogen (N-H) before running my reaction?

A3: Yes, in many cases, N-protection is a crucial step to prevent degradation and improve reaction outcomes.[5] The unprotected N-H can interfere with many common reactions, especially those involving strong bases or organometallic reagents.

Benefits of N-Protection:

  • Prevents Deprotonation: Eliminates side reactions caused by the acidic N-H proton.

  • Improves Solubility: N-substituted indoles are often more soluble in organic solvents.

  • Modulates Reactivity: An electron-withdrawing protecting group (e.g., sulfonyl) can decrease the electron density of the indole ring, making it less susceptible to oxidation.

A detailed guide on selecting and using protecting groups is provided in the Troubleshooting section below.

Troubleshooting Guide: Common Reaction Scenarios

Scenario 1: Degradation During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Issue: Low yield of the desired coupled product, accompanied by the formation of dehalogenated indole and/or homocoupled byproducts.

Root Cause Analysis: The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 5-position in palladium-catalyzed oxidative addition steps.[6][7] However, several factors can lead to reaction failure or byproduct formation.

Troubleshooting Workflow:

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Scenario 2: Degradation During Purification

Issue: A clean reaction by TLC analysis, but the purified product obtained from column chromatography is colored (pink, brown, or purple) and shows impurities by NMR.

Root Cause Analysis: Standard silica gel is acidic and can cause degradation of sensitive indole compounds. The high surface area of the silica, combined with atmospheric oxygen, creates a perfect environment for oxidation.

Troubleshooting Purification:

Problem Cause Recommended Solution
Streaking on TLC Plate Compound is either too polar or is degrading on the plate.Spot the TLC plate and immediately elute. Add 1% triethylamine (Et₃N) to the eluent to neutralize acidic sites.
Discoloration during Column Acid-catalyzed degradation/oxidation on silica gel.1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina. 3. Work Quickly: Do not let the compound sit on the column for an extended period.
Product is a Smear Possible polymerization or multiple degradation products.If chromatography is problematic, consider alternative purification methods such as recrystallization or preparative HPLC.

Protocols & Methodologies

Protocol 1: N-H Protection using a Phenylsulfonyl (PhSO₂) Group

The phenylsulfonyl group is a robust, electron-withdrawing protecting group that enhances the stability of the indole ring towards oxidation.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzenesulfonyl chloride (PhSO₂Cl) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution cease.

  • Slowly add a solution of benzenesulfonyl chloride in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (using silica gel treated with 1% triethylamine) or recrystallization to yield N-phenylsulfonyl-6-bromo-5-chloro-1H-indole.

Protocol 2: Optimized Suzuki-Miyaura Coupling at the C-6 Position

This protocol is designed to selectively couple at the more reactive C-Br bond while minimizing degradation.

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or a more specialized catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Degassing: Sparge the dioxane/water solvent mixture with argon for at least 30 minutes before use.

  • Reaction Setup: To a flame-dried Schlenk tube, add the N-protected this compound, the arylboronic acid, the palladium catalyst, and the potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (on deactivated silica) or recrystallization.

Visualization of Key Chemical Principles:

G cluster_stability Factors Affecting Stability cluster_mitigation Mitigation Strategies Indole This compound Oxidation Oxidation (Air, Light) Indole->Oxidation leads to pH Extreme pH (Acid/Base) Indole->pH sensitive to Pd_Catalysis Pd-Catalysis Side Reactions Indole->Pd_Catalysis can undergo Inert Inert Conditions (Ar/N₂, Dark, Cold) Oxidation->Inert prevented by Protection N-H Protection (e.g., -SO₂Ph) pH->Protection mitigated by Neutral_Purification Neutral Purification (Et₃N-treated SiO₂, Al₂O₃) pH->Neutral_Purification mitigated by Pd_Catalysis->Protection controlled by Optimized_Reaction Optimized Conditions (Degassing, Ligand Choice) Pd_Catalysis->Optimized_Reaction controlled by

Caption: Key factors in indole degradation and corresponding mitigation strategies.

References

Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of N-alkylated indoles. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry. However, the intrinsic electronic properties of the indole ring often lead to competing side reactions. This guide addresses the most common issues in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is the most prevalent challenge in this chemistry. This arises because the indole anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. While the nitrogen atom bears the formal negative charge after deprotonation, the C3 position is often more nucleophilic, leading to the formation of a C-C bond instead of the desired C-N bond[1][2]. Achieving high N-selectivity requires carefully tuning the reaction conditions to favor attack at the nitrogen atom.

Troubleshooting Strategies for N- vs. C-Alkylation:

  • Choice of Base and Solvent System: This is the most critical factor. Classical conditions that favor N-alkylation involve using a strong base to fully deprotonate the indole N-H, in a polar aprotic solvent.[1][3]

    • Recommended: Sodium hydride (NaH) in anhydrous DMF or THF is the gold standard. The sodium counter-ion coordinates more tightly with the nitrogen, sterically hindering C3-alkylation and favoring the N-alkylated product.[1]

    • Alternative: Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in DMSO or DMF can also be effective. The larger, "softer" potassium and cesium cations can sometimes offer different selectivity profiles.

    • Avoid: Conditions that lead to incomplete deprotonation or a significant concentration of the neutral indole can favor C3-alkylation.[1]

  • Reaction Temperature: Temperature can influence the regioselectivity.

    • Lowering the reaction temperature (e.g., to 0 °C or even -78 °C) after deprotonation can sometimes enhance N-selectivity by favoring the kinetically controlled product.

    • Conversely, in some systems, higher temperatures may favor the thermodynamically more stable N-alkylated product.[1] It is crucial to perform a temperature screen for your specific substrate.

  • Phase-Transfer Catalysis (PTC): This is an excellent and often high-yielding method for promoting N-alkylation.[4] Under PTC conditions, a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻) transports the indolate anion from an aqueous basic phase (e.g., 50% NaOH) to an organic phase containing the alkylating agent. This ion pair environment strongly favors N-alkylation, providing excellent yields.[5]

  • Modern Catalytic Methods: If classical methods fail, several advanced catalytic systems offer exceptional control.

    • Copper Hydride (CuH) Catalysis: A ligand-controlled, copper-hydride catalyzed method has been developed that can selectively produce either N- or C3-alkylated indoles with high enantioselectivity by simply changing the phosphine ligand.[2]

    • Palladium-Catalyzed Reactions: Palladium catalysts are effective for the N-alkylation of indoles with partners like allylic acetates.[4][6]

Data Summary: Effect of Reaction Conditions on Regioselectivity

EntryBaseSolventTemperature (°C)N:C3 RatioYield (%)Reference
1NaHDMF25>20:185[1][2]
2NaHTHF20>95:5High[7]
3KOHDMSO40N-selectiveGood[4]
450% aq. NaOHBenzene (PTC)RT-50N-selective78-98[5]
5In(OTf)₃THFRTN1-Product90[8]
6In(OTf)₃TolueneRTC6-Product92[8]

Visualization: N- vs. C3-Alkylation Pathway

G cluster_0 Deprotonation cluster_1 Alkylation (R-X) Indole Indole Indolate Indolate Anion (Ambident Nucleophile) Indole->Indolate + Base - H-Base⁺ N_Product N-Alkylated Indole (Desired Product) Indolate->N_Product  Attack at N1 C3_Product C3-Alkylated Indole (Side Product) Indolate->C3_Product Attack at C3  

Caption: Competing pathways in indole alkylation.

Q2: My reaction is producing di-alkylated or other poly-alkylated products. How can I favor mono-N-alkylation?

A2: Over-alkylation occurs when the initially formed N-alkylated indole undergoes a subsequent alkylation, typically at the C3 position, or when the starting material is alkylated at multiple sites. This is more common with highly reactive alkylating agents or electron-rich indole substrates.

Troubleshooting Strategies for Poly-alkylation:

  • Stoichiometry Control: Carefully control the amount of the alkylating agent. Use a slight excess (e.g., 1.05–1.2 equivalents) rather than a large excess.[1]

  • Order and Rate of Addition: Add the alkylating agent dropwise to the solution of the deprotonated indole at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.

  • Use Excess Indole: In some cases, particularly in Friedel-Crafts type alkylations, using an excess of the indole nucleophile can effectively prevent polyalkylation by ensuring the electrophile is consumed by the starting material before it can react with the product.[9]

  • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-alkylated product appear.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically disfavor a second alkylation event.[1]

Q3: My indole has sensitive functional groups (e.g., esters, nitro groups) that are not compatible with strong bases like NaH. What are my options?

A3: This is a common scenario in complex molecule synthesis. Strong bases can cause hydrolysis of esters, reduction of nitro groups, or other unwanted side reactions. Fortunately, several milder, base-free, or weakly basic methods are available.

Alternative N-Alkylation Methods for Sensitive Substrates:

  • Mitsunobu Reaction: This is one of the most powerful and reliable methods for N-alkylation under neutral conditions.[10][11] The reaction couples an alcohol directly to the indole N-H using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and is compatible with a wide range of functional groups.[10]

  • Catalytic "Borrowing Hydrogen" Reactions: These atom-economical methods use catalysts (e.g., Iridium or Iron) to temporarily "borrow" hydrogen from an alcohol, forming an aldehyde in situ.[12][13] The indole nitrogen then forms an iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct.[12]

  • Palladium-Catalyzed Aza-Wacker Reaction: This enantioselective method allows for the N-alkylation of indoles with alkenols using a palladium catalyst. It offers a distinct mechanistic pathway that avoids strong bases and is compatible with various functional groups.[14][15]

Visualization: Troubleshooting Workflow for N-Alkylation

G cluster_troubleshooting Troubleshooting Paths Start Start: N-Alkylation Experiment Problem Problem Observed? Start->Problem Success Success: High Yield & Selectivity Problem->Success No C3_Alkylation High C3-Alkylation? Problem->C3_Alkylation Yes Poly_Alkylation Poly-alkylation? C3_Alkylation->Poly_Alkylation No Sol_C3_1 Switch to NaH in DMF/THF C3_Alkylation->Sol_C3_1 Yes Sol_C3_2 Lower Temperature C3_Alkylation->Sol_C3_2 Yes Sol_C3_3 Try Phase-Transfer Catalysis C3_Alkylation->Sol_C3_3 Yes Low_Yield Low Yield / No Reaction? Poly_Alkylation->Low_Yield No Sol_Poly_1 Use 1.1 eq. Alkylating Agent Poly_Alkylation->Sol_Poly_1 Yes Sol_Poly_2 Add Agent Dropwise at 0 °C Poly_Alkylation->Sol_Poly_2 Yes Sol_Poly_3 Monitor by TLC/LC-MS Poly_Alkylation->Sol_Poly_3 Yes Sensitive_FG Sensitive Functional Group? Low_Yield->Sensitive_FG No Sol_Yield_1 Use More Reactive Halide (I > Br > Cl) Low_Yield->Sol_Yield_1 Yes Sol_Yield_2 Add Catalytic KI Low_Yield->Sol_Yield_2 Yes Sol_Yield_3 Increase Temperature Low_Yield->Sol_Yield_3 Yes Sol_FG_1 Use Mitsunobu Reaction Sensitive_FG->Sol_FG_1 Yes Sol_FG_2 Use 'Borrowing Hydrogen' Catalysis Sensitive_FG->Sol_FG_2 Yes Sol_C3_1->Start Re-run Experiment Sol_C3_2->Start Re-run Experiment Sol_C3_3->Start Re-run Experiment Sol_Poly_1->Start Re-run Experiment Sol_Poly_2->Start Re-run Experiment Sol_Poly_3->Start Re-run Experiment Sol_Yield_1->Start Re-run Experiment Sol_Yield_2->Start Re-run Experiment Sol_Yield_3->Start Re-run Experiment Sol_FG_1->Start Re-run Experiment Sol_FG_2->Start Re-run Experiment

Caption: A decision-making workflow for common N-alkylation issues.

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride in DMF

This protocol describes a standard procedure for achieving high N-selectivity.[1][16]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted indole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1–0.2 M concentration) and stir until the indole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Caution: H₂ gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution may change color, indicating the formation of the indolate anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe, keeping the internal temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

This protocol is excellent for scalability and avoids anhydrous conditions.[5]

  • Setup: To a round-bottom flask, add the indole (1.0 eq.), a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 eq.), and a water-immiscible organic solvent like toluene or benzene.[5][17]

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH).

  • Alkylation: Add the alkylating agent (1.1–1.5 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture (e.g., to 50-80 °C) and stir vigorously to ensure efficient mixing between the two phases. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, separate the organic layer, and wash it with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

This protocol is ideal for sensitive substrates and for coupling with primary or secondary alcohols.[10][18]

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

  • Dissolution: Dissolve the components in an anhydrous solvent, typically THF or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change (typically to a milky white or yellow precipitate) are often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture directly onto silica gel. The triphenylphosphine oxide and hydrazide byproducts can make purification challenging.

  • Purification: Purify the product by column chromatography. Careful selection of the eluent system is required to separate the product from the reaction byproducts.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 6-Bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-5-chloro-1H-indole. This dihalogenated indole is a valuable building block, offering two distinct reaction handles for sequential functionalization. However, achieving high yields and, crucially, high selectivity for the C-Br bond over the C-Cl bond requires careful optimization of the catalytic system.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven insights. Our goal is to empower you to diagnose issues, make informed decisions, and accelerate your research.

Core Principles: Understanding Selective C-Br Activation

Achieving chemoselectivity in the cross-coupling of this compound hinges on the differential reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition to a palladium(0) center is generally C–I > C–Br > C–OTf > C–Cl.[1] This inherent difference is the foundation for selectively functionalizing the C6-bromo position while leaving the C5-chloro position intact for subsequent transformations.

However, this selectivity is not absolute and is heavily influenced by:

  • The Palladium Catalyst: The choice of palladium precursor and, most importantly, the ancillary ligand.

  • Reaction Conditions: The base, solvent, and temperature used.

  • The Indole Nitrogen (N-H): The acidic proton on the indole nitrogen can interact with bases and catalysts, sometimes necessitating N-protection.[2]

  • Steric and Electronic Effects: The electronic properties of the indole ring and the steric environment around the halogen atoms influence the rate of oxidative addition.[3][4][5]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question: My reaction has a very low yield, and I'm mostly recovering my starting material. What are the likely causes and how can I fix it?

Answer: This is a classic symptom of poor catalyst activity or initiation. The problem likely lies in the catalyst itself, the reaction conditions, or the purity of your reagents.

Troubleshooting Workflow:

  • Verify Catalyst Activity: Is your palladium source active? Some palladium precursors, like Pd(OAc)₂, can degrade over time.[6] Consider using a more robust and air-stable precatalyst, such as a Buchwald Palladacycle (e.g., G3-XPhos). These are designed to reliably generate the active monoligated Pd(0) species.[7]

  • Check Ligand Integrity: Phosphine-based ligands are susceptible to oxidation (e.g., PPh₃ to PPh₃=O), which renders them ineffective.[6] Ensure your ligand is pure. Using bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended as they are known to accelerate the rate-limiting oxidative addition step, especially for less reactive halides.[8][9]

  • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Purge your reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.[10][11]

  • Evaluate Your Base: The base is critical for the catalytic cycle (e.g., in Suzuki-Miyaura, it's required for the transmetalation step).[12] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity.[8] For sensitive substrates, a weaker base might be necessary, but for challenging couplings, a stronger base like K₃PO₄ is often effective.

  • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C. Higher temperatures can overcome the activation energy barrier for oxidative addition.[10]

Question: The reaction is working, but I'm getting a mixture of products: C-Br coupled, C-Cl coupled, and di-coupled. How can I improve selectivity for the C-Br bond?

Answer: Poor selectivity indicates that the energy barrier for oxidative addition at the C-Cl bond is being overcome. The key is to tune the catalyst and conditions to widen the reactivity gap between the C-Br and C-Cl bonds.

Strategies for Enhancing Selectivity:

  • Ligand Choice is Critical: This is the most powerful tool for controlling selectivity.[13] Use ligands that are both sterically bulky and highly electron-donating.

    • Bulky Ligands (e.g., XPhos, SPhos, tBuXPhos) create a sterically hindered environment around the palladium center. This makes the already more difficult oxidative addition into the stronger C-Cl bond even less favorable.[5]

    • Electron-Donating Ligands increase the electron density on the palladium, which promotes oxidative addition into the weaker C-Br bond but is often insufficient to activate the C-Cl bond under the same conditions.

  • Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for efficient C-Br coupling (e.g., start at 70-80 °C). Higher temperatures provide the energy needed to activate the less reactive C-Cl bond.

  • Use a Milder Base: A very strong base can sometimes promote side reactions or alter the catalyst in a way that reduces selectivity. Consider switching from K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃.[14]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the mono-brominated starting material is consumed to prevent subsequent coupling at the C-Cl position.

Question: My main side product appears to be homocoupling of my boronic acid (in a Suzuki reaction) or alkyne (in a Sonogashira reaction). What causes this and how can I prevent it?

Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway. It is often promoted by high catalyst loading, the presence of oxygen, or non-optimal reaction conditions.

Mitigation Strategies:

  • For Suzuki Reactions (Protodeboronation and Homocoupling):

    • Use Precise Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[10]

    • Use Pinacol Esters: Boronic acids can be unstable; converting them to their corresponding boronate pinacol esters (Bpin) can increase stability and reduce homocoupling and protodeboronation side reactions.[9][15]

    • Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling of boronic acids.

  • For Sonogashira Reactions (Glaser Coupling):

    • Strictly Anaerobic Conditions: The copper co-catalyst (typically CuI) is responsible for the oxidative homocoupling of terminal alkynes in the presence of oxygen.[16] Ensure the reaction is completely free of air.

    • Minimize Catalyst Loading: Use the lowest effective loading of both the palladium catalyst and the copper(I) co-catalyst.

Below is a troubleshooting decision tree to guide your experimental approach when faced with low yields.

troubleshooting_low_yield start_node start_node decision_node decision_node action_node action_node start Low Yield Observed check_sm Analysis of Crude Reaction: Starting Material (SM) Remaining? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No catalyst_issue Potential Catalyst Issue check_catalyst Is Catalyst/Ligand Old or Oxidized? catalyst_issue->check_catalyst yes_old_catalyst Yes check_catalyst->yes_old_catalyst Yes no_old_catalyst No check_catalyst->no_old_catalyst No replace_catalyst Action: - Use fresh catalyst/ligand. - Switch to air-stable precatalyst (e.g., G3-XPhos). yes_old_catalyst->replace_catalyst check_conditions Are Conditions Forcing Enough? no_old_catalyst->check_conditions no_forcing No check_conditions->no_forcing No yes_forcing Yes increase_temp Action: - Increase temperature. - Use stronger base (e.g., K3PO4). - Use more active ligand (e.g., Buchwald type). no_forcing->increase_temp side_products Side Products or Baseline Material? yes_side_products Yes side_products->yes_side_products Yes identify_side_products Identify Side Products (LCMS/NMR): Homocoupling? Protodeboronation? Dehalogenation? yes_side_products->identify_side_products homocoupling Action (Homocoupling): - Reduce catalyst loading. - Ensure rigorous degassing. - Use boronate esters (Suzuki). identify_side_products->homocoupling dehalogenation Action (Dehalogenation): - Ensure anhydrous conditions. - Use a less aggressive base. identify_side_products->dehalogenation

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the indole nitrogen before running a cross-coupling reaction?

This is a critical question. The indole N-H is acidic and can be deprotonated by the bases used in cross-coupling. This can lead to catalyst inhibition or undesired side reactions.[2]

  • Recommendation: For maximum reproducibility and to avoid potential complications, N-protection is highly recommended .

  • Common Protecting Groups: A Boc (tert-butyloxycarbonyl) group is often a good choice as it is stable to many coupling conditions and can be readily removed.[17] Other options include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple methyl group.

  • When you might proceed without protection: If you are performing a rapid screening of conditions, you might attempt the reaction on the unprotected indole. However, be aware that yields may be lower or less consistent. Strong bases like NaOtBu are more likely to cause issues with the free N-H than weaker bases like K₂CO₃.

Q2: Which palladium catalyst and ligand system is the best starting point for selective C-Br coupling?

For selective activation of an aryl bromide in the presence of an aryl chloride, a system that is both highly active and sterically demanding is ideal.

  • Recommended Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ or a Buchwald G3 Palladacycle with a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or SPhos .[7][9]

  • Why this system works: These ligands form monoligated Pd(0) species that are highly active in the catalytic cycle.[7] Their steric bulk preferentially facilitates oxidative addition at the more accessible C-Br bond while disfavoring interaction with the C-Cl bond.[5]

Catalyst/Ligand CombinationTypical ApplicationKey Advantages
Pd(PPh₃)₄ General purpose, older standardCommercially available, simple to use.
PdCl₂(dppf) Suzuki & Buchwald-HartwigGood for many standard couplings.[18]
Pd₂(dba)₃ + XPhos/SPhos Suzuki, Sonogashira, Buchwald-HartwigHigh activity, excellent selectivity for C-Br vs C-Cl.[9]
G3-XPhos Palladacycle All major cross-couplingsAir-stable, highly active, excellent for challenging substrates.

Q3: Which cross-coupling reaction should I choose?

The choice depends on the bond you want to form at the C6 position:

  • Suzuki-Miyaura Coupling (C-C bond): For coupling with aryl, heteroaryl, or vinyl boronic acids/esters. This is one of the most versatile and functional-group-tolerant methods.[12]

  • Sonogashira Coupling (C-C bond): For coupling with terminal alkynes to form an alkynyl-indole. Requires a copper(I) co-catalyst.[19][20]

  • Buchwald-Hartwig Amination (C-N bond): For coupling with primary or secondary amines, amides, or carbamates.[21][22]

  • Heck Coupling (C-C bond): For coupling with alkenes to form a vinyl-indole.[23][24]

Q4: What are the best general starting conditions for a selective Suzuki-Miyaura coupling?

  • Substrate: N-protected this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) OR G3-SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 ratio), thoroughly degassed

  • Temperature: 80-100 °C

  • Atmosphere: Argon or Nitrogen

Always run a small-scale test reaction first to confirm reactivity and selectivity before committing a large amount of material.

Catalytic Cycle and Selectivity Mechanism

The selectivity for C-Br over C-Cl is determined in the first committed step of the catalytic cycle: the oxidative addition. The palladium(0) catalyst preferentially inserts into the weaker, more labile C-Br bond.

References

Technical Support Center: Large-Scale Synthesis of 6-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Dihaloindoles

6-bromo-5-chloro-1H-indole is a highly functionalized heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern, featuring two different halogens on the benzene ring, offers multiple points for further chemical modification while significantly influencing the molecule's electronic properties and biological activity.

However, the large-scale synthesis of this specific isomer presents considerable challenges. Issues with regioselectivity, harsh reaction conditions, potential dehalogenation, and complex purification protocols are common hurdles for researchers and process chemists. This technical support guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of synthesizing this compound efficiently and at scale.

Recommended Synthetic Pathway: The Leimgruber-Batcho Synthesis

While classical methods like the Fischer indole synthesis are foundational, they can suffer from poor regioselectivity and require harsh acidic conditions that may not be suitable for this particular dihalo-substituted target.[3][4] For large-scale production, the Leimgruber-Batcho indole synthesis offers a more robust, high-yielding, and milder alternative.[5][6] This pathway proceeds in two primary stages, starting from a readily accessible substituted o-nitrotoluene.

The overall workflow is summarized below:

Leimgruber_Batcho_Workflow SM Starting Material: 4-Bromo-5-chloro-2-nitrotoluene Step1 Step 1: Enamine Formation SM->Step1 DMF-DMA, Pyrrolidine Intermediate Intermediate: (E)-1-(4-bromo-5-chloro-2-nitrophenyl)- N,N-dimethylprop-1-en-2-amine Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Reducing Agent (e.g., Fe/AcOH) Product Final Product: This compound Step2->Product

Caption: High-level workflow for the Leimgruber-Batcho synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

Part 1: Starting Material & Reagents

Question 1: My starting material, 4-bromo-5-chloro-2-nitrotoluene, shows impurities. How will this affect the synthesis?

Answer: The purity of your starting material is critical for the success of any multi-step synthesis, particularly at scale. Common impurities in substituted nitrotoluenes include regioisomers from the initial nitration or halogenation steps.

  • Causality: Isomeric impurities will likely react under the Leimgruber-Batcho conditions, leading to the formation of isomeric indole byproducts (e.g., 4-bromo-5-chloro-1H-indole). These isomers often have very similar physical properties to the desired product, making purification by crystallization or even column chromatography exceptionally difficult and costly at scale.[7]

  • Recommended Action:

    • Analyze Purity: Use GC-MS or ¹H NMR to identify and quantify isomeric impurities before starting the reaction.

    • Purification: If impurities exceed 1-2%, purify the starting material. Recrystallization from a suitable solvent like ethanol or hexane is often effective.

    • Source a Reliable Supplier: For large-scale campaigns, establishing a specification sheet with your supplier is essential to ensure batch-to-batch consistency.

Question 2: I'm having trouble sourcing N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Are there alternatives for the enamine formation step?

Answer: While DMF-DMA is the most common reagent for this transformation, alternatives exist, though they may require process optimization.

  • Alternative Reagents: Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) can also be used, though it is often more expensive.

  • Process Modification: The reaction can sometimes be performed without pyrrolidine, using only DMF-DMA, but this often leads to significantly longer reaction times.[5] Pyrrolidine acts as a catalyst by forming a more reactive enamine intermediate.

  • Expert Insight: For large-scale synthesis, it is almost always more cost-effective to secure a stable supply of DMF-DMA than to re-validate the process with a less common or less reactive reagent.

Part 2: Step 1 - Enamine Formation

Question 3: The enamine formation is sluggish, and my yield of the red nitroenamine intermediate is low. What's going wrong?

Answer: A low yield in this step typically points to issues with reagent reactivity, temperature, or moisture. The intermediate enamines are push-pull olefins, which are intensely colored (usually red), making visual monitoring of the reaction progress possible.[5]

  • Causality & Troubleshooting:

    • Moisture: DMF-DMA is highly sensitive to water, which will hydrolyze it and quench the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Temperature: The reaction requires heating to facilitate the condensation and elimination of methanol.[8] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of the starting material or product. A typical range is 80-120°C.

    • Stoichiometry: Ensure at least a stoichiometric amount of DMF-DMA is used. On a large scale, using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

    • Mixing: In large reactors, poor agitation can lead to localized concentration gradients and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

Troubleshooting_Enamine Start Low Yield of Nitroenamine Intermediate Q1 Are reagents anhydrous and glassware dry? Start->Q1 A1_No Dry solvents/reagents. Use oven-dried glassware. Q1->A1_No No Q2 Is reaction temperature optimal (80-120°C)? Q1->Q2 Yes A2_No Increase temperature. Monitor for decomposition. Q2->A2_No No Q3 Is DMF-DMA stoichiometry correct (≥1.0 eq)? Q2->Q3 Yes A3_No Add excess DMF-DMA (1.1-1.2 eq). Q3->A3_No No End Problem Resolved Q3->End Yes

Caption: Decision tree for troubleshooting low enamine yield.

Part 3: Step 2 - Reductive Cyclization

Question 4: I am observing significant dehalogenation (loss of Br or Cl) during the reductive cyclization step. How can I prevent this?

Answer: Dehalogenation is a major challenge when reducing aromatic nitro compounds, especially with catalytic hydrogenation. The choice of reducing agent and reaction conditions is paramount to preserving the halogen substituents.

  • Causality: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) is highly effective at reducing the nitro group but can also readily cleave aryl-halogen bonds (C-Br and C-Cl).[6] The C-Br bond is particularly susceptible.

  • Recommended Solutions:

    • Switch to Chemical Reductants: Metal/acid combinations are often superior for this substrate. Iron powder in acetic acid (Fe/AcOH) is a classic, cost-effective, and highly reliable choice for large-scale nitro group reductions that typically leaves aryl halides untouched.[8][9] Stannous chloride (SnCl₂) is another effective but more expensive option.

    • Optimize Catalytic Conditions (If Necessary): If catalytic hydrogenation must be used, conditions must be carefully controlled. Use lower pressures of H₂, lower temperatures, and consider catalyst modifiers. However, for this specific dihalo-indole, this route is high-risk.

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsProsCons on Dihalo Substrates
H₂ / Pd/C 1-5 bar H₂, RT-50°C, EtOH/EtOAcHigh efficiency, clean workupHigh risk of dehalogenation , catalyst cost
H₂ / Raney Ni 1-10 bar H₂, RT-60°C, MeOHCost-effective catalystHigh risk of dehalogenation , pyrophoric catalyst
Fe / Acetic Acid 80-100°C, AcOH/H₂OExcellent for preserving halogens , very low costStoichiometric iron waste, acidic workup
Sodium Dithionite RT-80°C, H₂O/THFMild conditionsCan have solubility issues, large amount of salt waste
Stannous Chloride RT-60°C, EtOH/HClMild, selectiveHigh cost, stoichiometric tin waste

Question 5: The reaction workup after using Fe/AcOH is difficult, forming a thick sludge. How can I improve the isolation process?

Answer: The iron sludge (a mixture of iron oxides and salts) is a well-known issue in large-scale Fe/AcOH reductions. A robust workup protocol is essential.

  • Protocol for Improved Workup:

    • Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or toluene while it is still warm.

    • Basification: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid. This will be highly exothermic and will release CO₂ gas, so slow addition and efficient cooling are critical. The goal is to reach a pH of 7-8.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This will trap the insoluble iron salts. Wash the filter cake thoroughly with more of the organic solvent to recover all the product.

    • Extraction: Transfer the filtrate to a separatory funnel and wash the organic layer with water and then brine to remove any remaining inorganic salts.

    • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-bromo-5-chloro-2-nitrophenyl)-N,N-dimethylprop-1-en-2-amine (Enamine Intermediate)
  • Materials:

    • 4-bromo-5-chloro-2-nitrotoluene (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

    • Pyrrolidine (0.1 eq)

    • Toluene or DMF (as solvent)

  • Procedure:

    • To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-5-chloro-2-nitrotoluene and the solvent (approx. 5-10 volumes).

    • Begin vigorous stirring and add pyrrolidine followed by the slow addition of DMF-DMA.

    • Heat the reaction mixture to 100-110°C.

    • Monitor the reaction progress by TLC or HPLC. The formation of the deep red enamine product should be evident. The reaction is typically complete in 4-8 hours.

    • Once complete, cool the mixture to room temperature. The intermediate can often be isolated by concentrating the solvent and crystallizing, or it can be used directly in the next step. For large-scale operations, telescoping into the next step is preferred to minimize handling.

Protocol 2: Synthesis of this compound (Reductive Cyclization)
  • Materials:

    • Crude enamine intermediate from Protocol 1 (1.0 eq)

    • Iron powder (<325 mesh) (4.0-5.0 eq)

    • Glacial Acetic Acid (10-15 volumes)

    • Water (1-2 volumes)

  • Procedure:

    • In a separate reactor equipped for heating and stirring, prepare a slurry of iron powder in acetic acid and water.

    • Heat the iron slurry to 80-90°C.

    • Prepare a solution of the crude enamine intermediate in acetic acid.

    • Slowly add the enamine solution to the hot iron slurry. The addition is exothermic; control the addition rate to maintain the temperature below 110°C.

    • After the addition is complete, stir the mixture at 90-100°C for 2-4 hours until the reaction is complete (monitor by TLC/HPLC).

    • Cool the reaction mixture to 50-60°C and perform the workup as described in Question 5.

    • The resulting crude this compound can be purified by recrystallization from a solvent system like toluene/heptane or by column chromatography if high purity is required.

References

Validation & Comparative

The Halogen Advantage: A Comparative Analysis of 6-bromo-5-chloro-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with profound therapeutic effects.[1][2] The strategic introduction of halogen atoms onto this privileged heterocyclic system has emerged as a powerful tool to modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced potency and target selectivity.[3][4] This guide provides an in-depth, objective comparison of the biological performance of 6-bromo-5-chloro-1H-indole against other halogenated indoles, supported by available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with a critical analysis of how the nature and position of halogen substituents influence the efficacy of these compounds in various biological assays.

The Rationale for Halogenation in Indole-Based Drug Discovery

The incorporation of halogens, such as bromine and chlorine, into the indole ring is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and its binding interactions with biological targets.[5] For instance, the introduction of a halogen can alter the electron distribution within the indole ring, influencing its reactivity and ability to form crucial interactions, such as halogen bonds, within the active sites of enzymes or receptors. The interplay between the size, electronegativity, and position of the halogen substituents dictates the overall biological activity profile of the molecule.

Comparative Analysis of Biological Activity: Antimicrobial and Anticancer Potential

While direct comparative studies featuring this compound are limited in the public domain, we can infer its potential activity by examining structurally related di- and mono-halogenated indoles in various biological assays.

Antimicrobial Activity

Halogenated indoles have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant pathogens.[3][4] Structure-activity relationship (SAR) studies have consistently shown that the presence and position of halogens on the indole ring are critical for their antibacterial and antifungal efficacy.

A study on the antifungal activities of multi-halogenated indoles against various drug-resistant Candida species revealed that di-halogenated indoles exhibit significantly enhanced potency compared to their mono-halogenated counterparts. For example, 5-bromo-4-chloroindole displayed potent antifungal activity, highlighting the potential of combined bromine and chlorine substitution.[4]

To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated indoles against different microbial strains, collated from multiple studies. It is important to note that these values were not all generated in a single head-to-head study and thus should be interpreted with consideration of the different experimental conditions.

CompoundMicroorganismMIC (µg/mL)Reference
5-bromo-4-chloroindole Candida albicans25[4]
Candida auris25[4]
Candida glabrata50[4]
4,6-dibromoindole Candida albicans25[4]
Candida auris25[4]
Candida glabrata25[4]
5-bromo-1H-indole Vibrio parahaemolyticus50[2]
6-bromo-1H-indole Vibrio parahaemolyticus100[2]
5-chloro-1H-indole Vibrio parahaemolyticus50[2]
6-chloro-1H-indole Vibrio parahaemolyticus100[2]

Note: Data for this compound was not available in the cited comparative studies.

The data suggests that di-halogenation, as seen with 5-bromo-4-chloroindole and 4,6-dibromoindole, can lead to potent antifungal activity. The slightly lower activity of 6-substituted mono-halogenated indoles compared to their 5-substituted counterparts against Vibrio parahaemolyticus indicates that the position of the halogen is a key determinant of antimicrobial potency.[2] Based on these trends, it is plausible that this compound would exhibit significant antimicrobial activity, warranting direct experimental evaluation.

Anticancer Activity

The anticancer potential of halogenated indoles has been extensively explored, with many derivatives showing potent inhibitory effects on various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Studies on other halogenated indoles have demonstrated their potential as anticancer agents. For instance, various 5- and 6-substituted indole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting potent effects.[7] The halogen substitution pattern is critical in determining the efficacy and selectivity of these compounds against different cancer cell types.

Experimental Protocols: A Guideline for Comparative Assays

To facilitate further research and direct comparison of this compound with other halogenated indoles, a standardized experimental protocol for determining antimicrobial activity is provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is a standard method for assessing the antimicrobial potency of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start compound_prep Prepare stock solution of test compounds (e.g., in DMSO) start->compound_prep media_prep Prepare sterile bacterial growth medium (e.g., Mueller-Hinton Broth) start->media_prep inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->inoculum_prep serial_dilution Perform 2-fold serial dilutions of compounds in a 96-well plate compound_prep->serial_dilution media_prep->serial_dilution add_inoculum Add bacterial inoculum to each well inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader (OD600) incubation->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the halogenated indoles in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the desired microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration, typically corresponding to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Concluding Remarks and Future Directions

The strategic placement of halogen atoms on the indole scaffold is a proven strategy for enhancing biological activity. While direct comparative data for this compound remains to be fully elucidated in the public scientific literature, the analysis of structurally related di-halogenated indoles suggests its potential as a potent antimicrobial and possibly anticancer agent. The combination of a bromine atom at the 6-position and a chlorine atom at the 5-position presents an intriguing substitution pattern that warrants further investigation.

Future research should focus on the direct, side-by-side comparison of this compound with a panel of other mono- and di-halogenated indoles in a variety of standardized biological assays. Such studies will provide the much-needed quantitative data to definitively establish its position within this important class of bioactive molecules and will be instrumental in guiding the rational design of next-generation indole-based therapeutics.

References

A Comparative Analysis of 6-bromo-5-chloro-1H-indole and 5-bromo-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, halogenated indoles stand out as privileged scaffolds, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides an in-depth comparative analysis of two key halogenated indoles: 6-bromo-5-chloro-1H-indole and 5-bromo-1H-indole . We will delve into their distinct chemical properties, reactivity profiles, and potential applications, supported by experimental data to inform rational drug design and synthetic strategy.

Introduction to Halogenated Indoles

The indole nucleus is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activity. Halogenation of this scaffold is a well-established strategy to modulate its electronic and lipophilic character. Bromine and chlorine, in particular, can act as bioisosteres for other functional groups, participate in halogen bonding with protein targets, and serve as synthetic handles for further molecular elaboration through cross-coupling reactions.

5-bromo-1H-indole is a widely utilized building block in the synthesis of compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] Its bromine at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[2]

This compound , a di-halogenated analog, presents a more complex substitution pattern. The presence of two different halogens at adjacent positions on the benzene portion of the indole ring offers unique opportunities for regioselective functionalization and can impart distinct biological activities. While less extensively studied than its mono-bromo counterpart, it is an emerging intermediate in the synthesis of targeted therapeutics, such as Mcl-1 inhibitors for cancer therapy.[3]

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference in halogenation patterns between these two molecules leads to distinct physicochemical properties that can have significant implications for their handling, reactivity, and pharmacokinetic profiles.

PropertyThis compound5-bromo-1H-indole
Molecular Formula C₈H₅BrClNC₈H₆BrN
Molecular Weight 230.49 g/mol [4]196.04 g/mol
Appearance SolidWhite to light brown powder or chunks[5]
Melting Point Not specified90-92 °C[5]
Calculated logP 3.4[4]2.9

The higher molecular weight of this compound is a direct consequence of the additional chlorine atom. The calculated logP value suggests that the di-halogenated compound is more lipophilic than 5-bromo-1H-indole, a factor that can influence membrane permeability and protein binding.[1]

Synthesis and Reactivity: A Tale of Two Scaffolds

The synthetic accessibility and subsequent reactivity of these indoles are of paramount importance to the medicinal chemist.

Synthesis

5-bromo-1H-indole can be synthesized through several established routes, with the direct bromination of indole being a common, albeit challenging, method due to the high reactivity of the pyrrole ring. A more controlled and widely used approach involves the protection of the indole nitrogen and/or the C2/C3 positions prior to electrophilic bromination to achieve regioselectivity at the C5 position.

This compound is a more synthetically challenging target. Its preparation often involves multi-step sequences starting from appropriately substituted anilines or nitrobenzenes.

Reactivity in Electrophilic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[6] The halogen substituents on the benzene ring act as deactivating, ortho-, para-directing groups, influencing the overall reactivity.

For 5-bromo-1H-indole , electrophilic substitution occurs predominantly at the C3 position.[6] The bromine at C5 has a deactivating inductive effect (-I) and a weak activating resonance effect (+M), which slightly reduces the overall reactivity compared to unsubstituted indole but does not change the regioselectivity.[6]

For This compound , the electronic effects of two deactivating halogens are additive, suggesting a lower overall reactivity towards electrophiles compared to 5-bromo-1H-indole. The primary site of electrophilic attack is still expected to be the C3 position of the pyrrole ring.

Reactivity in Cross-Coupling Reactions

Both molecules are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are cornerstones of modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[7][8]

The bromine atom at the C5 position of 5-bromo-1H-indole is well-positioned for these transformations, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

In This compound , the presence of two different halogens opens up the possibility of selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This differential reactivity is a powerful tool for building molecular complexity.

Comparative Biological Activity

While a direct comparison of the biological activities of the parent compounds is not extensively documented, the activities of their derivatives provide valuable insights.

Derivatives of 5-bromo-1H-indole have been widely explored for various therapeutic applications. They have shown promise as:

  • Anticancer agents: By targeting key proteins such as kinases.[9]

  • Antimicrobial and antiviral agents.

  • Neuroprotective agents.

The biological activity of This compound and its derivatives is a more nascent field of study. However, its appearance as a key intermediate in the synthesis of potent and selective Mcl-1 inhibitors highlights its potential in oncology.[3] The specific substitution pattern of this di-halogenated indole likely plays a crucial role in the binding affinity and selectivity of the final drug candidates.

Experimental Protocols

To provide a practical context for the comparison, a representative experimental protocol for a key reaction of 5-bromo-1H-indole is provided below.

Suzuki-Miyaura Cross-Coupling of 5-bromo-1H-indole

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 5-position of the indole ring.

Materials:

  • 5-bromo-1H-indole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DME, Toluene/Water, or Dioxane/Water)

Procedure:

  • To a reaction vessel, add 5-bromo-1H-indole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Ligand: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's efficiency and substrate scope.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Comparative Reactivity in Suzuki Coupling 5_bromo 5-bromo-1H-indole Product_1 5-Aryl-1H-indole 5_bromo->Product_1 Pd-catalyzed coupling at C5 6_bromo_5_chloro This compound Product_2 6-Aryl-5-chloro-1H-indole 6_bromo_5_chloro->Product_2 Selective Pd-catalyzed coupling at C6 (more reactive C-Br bond) Product_3 5-Chloro-6-aryl-1H-indole Product_2->Product_3 Further coupling at C5 (less reactive C-Cl bond)

Caption: Comparative reactivity in Suzuki-Miyaura cross-coupling reactions.

G cluster_1 General Workflow for Suzuki Coupling Start Combine Reactants: - Halogenated Indole - Boronic Acid - Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heating Heat and Stir Add_Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Final_Product Characterize Final Product Purification->Final_Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of halogenated indoles.

Conclusion

Both this compound and 5-bromo-1H-indole are valuable building blocks in the synthesis of biologically active molecules. The choice between them depends on the specific synthetic strategy and the desired properties of the final compound.

  • 5-bromo-1H-indole is a well-established and versatile starting material with predictable reactivity, making it a reliable choice for a wide range of applications.

  • This compound offers the potential for more complex and regioselective functionalization due to the differential reactivity of its two halogen atoms. This makes it an attractive scaffold for creating novel chemical entities with potentially unique biological profiles.

As the field of drug discovery continues to evolve, a deeper understanding of the subtle differences between such closely related building blocks will be crucial for the rational design of the next generation of therapeutics.

References

A Comparative Guide to the Structural Validation of 6-bromo-5-chloro-1H-indole using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 6-bromo-5-chloro-1H-indole. We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting data to provide a comprehensive validation of the target structure.

Introduction: The Importance of Orthogonal Analytical Techniques

In the synthesis of novel chemical entities, verifying the final structure is paramount. While various analytical techniques are available, NMR and MS are two of the most powerful and complementary methods. NMR provides detailed information about the connectivity of atoms within a molecule, while MS gives precise information about the molecular weight and elemental composition. Employing these techniques in tandem provides a robust, self-validating system for structural confirmation. This compound, a halogenated indole, presents an interesting case study due to the influence of the electronegative halogen substituents on the electronic environment of the indole scaffold.

Principles of Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing information about the chemical structure.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By analyzing the mass of the parent molecule and its fragmentation patterns, one can deduce the elemental composition and aspects of the molecular structure.

Experimental Section

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

The strategic choice in NMR experiments is to acquire both ¹H and ¹³C spectra. The ¹H NMR will reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR will identify the number of unique carbon atoms.

  • Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range for aromatic and heteroaromatic protons (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is necessary to cover the range of carbon chemical shifts.[1][2]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The electron-withdrawing effects of the bromine and chlorine atoms will influence the chemical shifts of the aromatic protons.

  • N-H Proton (H1): A broad singlet is expected in the downfield region (around δ 8.0-9.0 ppm). Its chemical shift is sensitive to solvent and concentration.[3]

  • Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will appear in the aromatic region. H2 is typically a singlet or a triplet (due to coupling with H1 and H3), and H3 is often a triplet or doublet of doublets.[3]

  • Benzene Ring Protons (H4, H7): With substitution at positions 5 and 6, only two protons remain on the benzene ring at positions 4 and 7. These are expected to appear as singlets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogens.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
N-H~8.5Broad Singlet
H-2~7.3t
H-3~6.5t
H-4~7.7s
H-7~7.5s
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework.

  • Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 125 ppm, while the more shielded C3 appears around δ 102 ppm.[3]

  • Bridgehead Carbons (C3a, C7a): These carbons are expected to resonate at approximately δ 128 ppm and δ 135 ppm.[3]

  • Benzene Ring Carbons (C4, C5, C6, C7): The carbons directly attached to the halogens (C5 and C6) will have their chemical shifts significantly influenced. C5 (attached to chlorine) is expected around δ 125 ppm.[3] The chemical shift of C6 (attached to bromine) will also be in the aromatic region. C4 and C7 will resonate between δ 112 and 122 ppm.[3]

Carbon Expected Chemical Shift (δ, ppm)
C-2~126
C-3~102
C-3a~129
C-4~123
C-5~127
C-6~115
C-7~114
C-7a~135
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
II. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For halogenated compounds like this compound, the isotopic pattern is a key diagnostic feature.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source. HRMS provides highly accurate mass measurements, which are crucial for formula determination.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and gain further structural information.

The molecular formula of this compound is C₈H₅BrClN.[4] The expected monoisotopic mass is approximately 228.9294 g/mol .[4]

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[5] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[6] The combination of these will produce a distinctive cluster of peaks for the molecular ion. The M+ peak will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The M+2 peak (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) will be of significant intensity, and the M+4 peak (containing ⁸¹Br and ³⁷Cl) will also be observable.

  • Fragmentation Analysis: Tandem MS (MS/MS) of the molecular ion can provide valuable structural information. Common fragmentation pathways for indoles involve the loss of small molecules or radicals from the indole ring. For halogenated indoles, the loss of the halogen atoms (Br or Cl) or hydrogen halides (HBr or HCl) are also expected fragmentation pathways.[7]

Ion m/z (approx.) Interpretation
[M+H]⁺230, 232, 234Molecular ion cluster
[M+H-Cl]⁺195, 197Loss of Chlorine
[M+H-Br]⁺151, 153Loss of Bromine
[M+H-HCl]⁺194, 196Loss of Hydrogen Chloride
[M+H-HBr]⁺150Loss of Hydrogen Bromide
Table 3: Predicted Fragmentation Pattern for this compound in ESI-MS/MS.

Comparative Analysis and Structural Validation Workflow

The power of this dual-technique approach lies in its ability to provide orthogonal data that, when combined, offers unambiguous structural proof.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_validation Structural Validation synth Synthesized Compound (Presumed this compound) nmr_acq 1H and 13C NMR Acquisition synth->nmr_acq ms_acq HRMS (ESI-TOF/Orbitrap) Acquisition synth->ms_acq nmr_data ¹H: Chemical Shifts, Multiplicities ¹³C: Chemical Shifts nmr_acq->nmr_data nmr_interp Interpretation: Proton & Carbon Environment, Connectivity nmr_data->nmr_interp validation Structure Confirmation nmr_interp->validation ms_data Accurate Mass, Isotopic Pattern, MS/MS Fragmentation ms_acq->ms_data ms_interp Interpretation: Molecular Formula, Substituent Identity ms_data->ms_interp ms_interp->validation

Workflow for the structural validation of this compound.

The workflow begins with the synthesized compound, which is then subjected to parallel analysis by NMR and MS. The NMR data provides the carbon-hydrogen framework and connectivity, while the MS data confirms the molecular weight, elemental composition, and the presence of the halogen substituents. The convergence of these two independent datasets on the same molecular structure provides a high degree of confidence in the final assignment.

Conclusion

The structural elucidation of this compound serves as an excellent example of the synergy between NMR and MS. While ¹H and ¹³C NMR provide a detailed map of the atomic connectivity, high-resolution mass spectrometry offers definitive proof of the elemental composition and molecular weight. The characteristic isotopic patterns observed in the mass spectrum are particularly diagnostic for halogenated compounds. By employing this dual-pronged analytical strategy, researchers can confidently and unequivocally validate the structure of their synthesized molecules, a critical step in any chemical research and development endeavor.

References

A Comparative Guide to HPLC and UPLC Methods for Purity Determination of 6-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

6-bromo-5-chloro-1H-indole is a halogenated indole derivative that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] As with any active pharmaceutical ingredient (API) precursor, the purity of this intermediate is paramount, as process-related impurities or degradation products can carry through to the final drug substance, potentially impacting its safety and efficacy. Therefore, a robust, sensitive, and reliable analytical method for purity determination is not merely a quality control metric but a cornerstone of the drug development process.

This guide provides an in-depth comparison of two distinct reversed-phase liquid chromatography strategies for the purity analysis of this compound: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind the methodological choices, present supporting experimental protocols, and analyze comparative performance data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical approach for their specific needs, balancing the classic robustness of HPLC with the speed and resolution of UPLC.

Analyte Characteristics and Separation Challenges

The molecular structure of this compound—a hydrophobic indole core functionalized with two different halogen atoms—presents specific analytical challenges.[3] Its calculated LogP of 3.4 indicates significant non-polar character, making it well-suited for Reversed-Phase Liquid Chromatography (RP-LC), the most widely used separation technique in the pharmaceutical industry.[3][4]

Potential impurities in a production batch can stem from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Compounds formed from side reactions, such as regioisomers (e.g., 5-bromo-6-chloro-1H-indole) or products of dehalogenation.[5]

  • Degradants: Products formed due to instability under certain conditions.

A successful purity method must be able to resolve the main analyte peak from all these potential, structurally similar impurities. This requires a chromatographic system with high efficiency and selectivity.

Methodological Comparison: Conventional HPLC vs. Modern UPLC

We will compare two methods centered on the industry-standard C18 stationary phase, which separates analytes primarily based on hydrophobicity.[6] The core difference lies in the technology platform: traditional HPLC using columns with 3.5 µm particles versus UPLC, which leverages sub-2 µm particle technology to achieve significant performance gains.[7]

Workflow Overview

The general workflow for both analytical approaches is outlined below. The primary divergence occurs at the liquid chromatography stage, with UPLC enabling a significantly compressed timeline.

G cluster_prep Sample Preparation cluster_data Data Processing prep Dissolve Sample in Diluent (e.g., Acetonitrile/Water) filter Filter through 0.22 µm Syringe Filter prep->filter hplc_inj Inject on HPLC System (>15 min run time) filter->hplc_inj Conventional Approach uplc_inj Inject on UPLC System (<5 min run time) filter->uplc_inj High-Throughput Approach process Integrate Peaks in CDS hplc_inj->process uplc_inj->process report Calculate Purity (% Area Normalization) process->report

Caption: General experimental workflow for HPLC/UPLC purity analysis.

Method A: The Conventional HPLC Approach

This method represents a robust, reliable workhorse protocol suitable for standard quality control laboratories.

Causality and Rationale:

  • Stationary Phase: A C18-bonded silica column is the first choice for separating moderately non-polar compounds.[6] A particle size of 3.5 µm offers a good balance between efficiency and the backpressure limitations of standard HPLC systems (typically <6,000 psi).[8][9]

  • Mobile Phase: A gradient of water and acetonitrile is used to elute compounds across a range of polarities. Acetonitrile is often preferred for its low viscosity and UV transparency. A small amount of acid (0.1% Trifluoroacetic Acid - TFA) is added to suppress the ionization of silanol groups on the silica surface and the indole N-H, leading to sharper, more symmetrical peaks.

  • Detection: The UV detector is set to 220 nm, a wavelength where indoles exhibit strong absorbance, ensuring high sensitivity for both the main component and potential impurities.

Experimental Protocol: HPLC Method

  • Chromatographic System: Standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    12.0 95
    15.0 95
    15.1 40

    | 18.0 | 40 |

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to 0.5 mg/mL with 50:50 Acetonitrile/Water.

Method B: The High-Throughput UPLC Approach

This method is designed for speed and superior resolution, making it ideal for process development, high-throughput screening, and in-depth impurity profiling.

Causality and Rationale:

  • Stationary Phase: A C18 column with sub-2 µm particles (e.g., 1.7 µm) is used. The smaller particle size dramatically increases column efficiency (number of theoretical plates), resulting in sharper peaks and better resolution between closely eluting compounds.[7] This comes at the cost of significantly higher backpressure, requiring a specialized UPLC system capable of operating at pressures up to 15,000 psi.[9]

  • Column Dimensions: The column is much shorter (e.g., 50 mm) and narrower (2.1 mm ID), which reduces run time and solvent consumption.[8]

  • Flow Rate and Gradient: The flow rate is lower, but due to the smaller column volume, the linear velocity of the mobile phase is higher. The gradient is proportionally shortened to maintain separation while drastically reducing the analysis time.[10] UPLC can reduce analysis times by 3-10 times compared to HPLC.[7]

Experimental Protocol: UPLC Method

  • Chromatographic System: UPLC system capable of handling backpressures >10,000 psi.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is often preferred for MS compatibility).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C (Higher temperature reduces mobile phase viscosity and backpressure).

  • Detection Wavelength: 220 nm.

  • Injection Volume: 1 µL (Volume must be scaled down for the smaller column to prevent overload).[11]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    3.5 95
    4.5 95
    4.6 40

    | 5.0 | 40 |

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to 0.5 mg/mL with 50:50 Acetonitrile/Water.

Comparative Data Analysis and Performance

To illustrate the performance differences, the following table summarizes typical (hypothetical) results for the analysis of a this compound sample containing two known impurities: a regioisomer and a process intermediate.

Table 1: Comparative Performance Metrics for HPLC and UPLC Methods

ParameterMethod A: HPLCMethod B: UPLCRationale for Difference
Analysis Time 18.0 min5.0 minShorter column and higher linear velocity in UPLC.[10]
Solvent Consumption ~18 mL / injection~2.5 mL / injectionLower flow rate and shorter run time.
System Backpressure ~2,500 psi~9,500 psiSmaller particles and higher flow velocity create more resistance.[9]
Theoretical Plates (N) (Main Peak)~18,000~160,000Efficiency is inversely proportional to particle size.[7]
Resolution (Rs) (Imp. 1 / Imp. 2)1.63.5Higher efficiency leads to sharper peaks and less overlap.
Tailing Factor (Tf) (Main Peak)1.21.1Higher efficiency often results in more symmetrical peaks.
Limit of Detection (LOD) ~0.05%~0.01%Sharper, taller peaks provide a better signal-to-noise ratio.[7][10]

Interpretation of Results:

The data clearly demonstrates the superior performance of the UPLC method. The most striking improvements are in analysis time (a 3.6-fold reduction) and resolution . A resolution value (Rs) of 1.6 is borderline for baseline separation, whereas an Rs of 3.5 indicates complete separation with ample space between the peaks, ensuring more accurate quantitation. This enhanced resolving power is a direct result of the nearly 9-fold increase in theoretical plates, a hallmark of UPLC technology. Furthermore, the increased peak height and reduced baseline noise in the UPLC chromatogram lead to significantly improved sensitivity, which is critical for detecting and quantifying trace-level impurities as required by regulatory bodies.[7]

The relationship between the core chromatographic parameters and the final performance outcomes is visualized below.

G cluster_input Input Parameters cluster_system System Effects cluster_output Performance Outcomes particle_size Particle Size pressure System Backpressure particle_size->pressure inversely related (smaller -> higher) efficiency Column Efficiency (N) particle_size->efficiency inversely related (smaller -> higher) resolution Resolution (Rs) efficiency->resolution directly proportional speed Analysis Speed efficiency->speed enables faster flow on shorter columns

References

The Structure-Activity Relationship of 6-Bromo-5-Chloro-1H-Indole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and pharmacological properties of the parent compound, often leading to enhanced potency and selectivity.[4] This guide provides a comprehensive comparative analysis of 6-bromo-5-chloro-1H-indole analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of key biological targets, particularly protein kinases involved in cancer signaling pathways.

The this compound Scaffold: A Promising Starting Point

The this compound core presents a unique combination of electronic and steric properties. The presence of two different halogens at adjacent positions on the benzene ring of the indole scaffold offers opportunities for distinct interactions with biological targets. The bromine atom at position 6 and the chlorine atom at position 5 can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

To illustrate the key aspects of SAR for this class of compounds, a hypothetical data set is presented in Table 1. This table is for illustrative purposes to guide researchers in their exploration of this chemical space.

Table 1: Hypothetical Comparative Activity of this compound Analogs against a Target Kinase (e.g., VEGFR2)

Compound IDR1 (N1-substitution)R2 (C2-substitution)R3 (C3-substitution)Kinase Inhibition IC50 (nM)
1 HHH500
2a CH₃HH350
2b (CH₂)₂OHHH200
3a HCH₃H400
3b HPhH300
4a HHCONH₂150
4b HHCONH-Ph80
4c HH2-pyridyl100
5a CH₃CH₃CONH-Ph50
5b (CH₂)₂OHPh2-pyridyl25

Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Substitution at the N1 Position

Modification at the N1 position of the indole ring can significantly impact activity.

  • Small Alkyl Groups: Introduction of a small alkyl group, such as a methyl group (Compound 2a ), can lead to a moderate increase in potency, potentially by enhancing hydrophobic interactions in the binding pocket.

  • Polar Substituents: Incorporating a substituent with a hydrogen bond donor or acceptor, like a hydroxyethyl group (Compound 2b ), can further improve activity by forming specific interactions with the target protein.

Substitution at the C2 Position

The C2 position offers another vector for modification that can influence ligand binding.

  • Alkyl and Aryl Groups: Substitution with small alkyl (Compound 3a ) or aryl groups (Compound 3b ) can enhance van der Waals interactions and pi-stacking within the active site, leading to improved inhibitory activity.

Substitution at the C3 Position

The C3 position is often a key point for introducing functionalities that can interact with the solvent-exposed region of the kinase active site or form crucial hydrogen bonds.

  • Amide Functionalities: The introduction of an amide group (Compound 4a ) can provide a hydrogen bond donor and acceptor, often leading to a significant increase in potency. Further elaboration of the amide with an aryl group (Compound 4b ) can provide additional hydrophobic and aromatic interactions.

  • Heterocyclic Rings: Aromatic heterocycles, such as a pyridyl ring (Compound 4c ), can act as hydrogen bond acceptors and engage in favorable polar interactions.

Experimental Protocols

To enable researchers to validate the hypothetical SAR presented and explore this chemical space further, the following experimental protocols are provided.

General Synthesis of N1-Substituted this compound Analogs

A common synthetic route to introduce substituents at the N1 position is through N-alkylation.

Workflow for N1-Alkylation:

start This compound reaction N-Alkylation start->reaction reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) reagents->reaction alkyl_halide R1-X (e.g., CH₃I, Br(CH₂)₂OH) alkyl_halide->reaction product N1-Substituted product reaction->product

Caption: General workflow for the N-alkylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride, 1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (R1-X, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted analog.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for Kinase Inhibition Assay:

compound Test Compound (Varying Concentrations) incubation Incubation compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate + ATP substrate->incubation detection Luminescence Detection Reagent incubation->detection measurement Measure Luminescence detection->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing DMSO).

  • In a 384-well plate, add the kinase enzyme, substrate, and ATP.

  • Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a kinase detection reagent that contains a luciferase and its substrate. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of two distinct halogens provides a unique opportunity for fine-tuning the pharmacological properties of the resulting analogs. While a comprehensive SAR study on a diverse library of these compounds is yet to be published, the principles outlined in this guide, derived from related chemical series, provide a rational basis for the design and synthesis of new and potent molecules. Future work should focus on the systematic exploration of substitutions at the N1, C2, and C3 positions to build a robust SAR and identify lead compounds for further preclinical development.

References

A Comparative Guide to the Analytical Characterization of Synthesized 6-Bromo-5-Chloro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the structural elucidation and purity assessment of novel chemical entities are paramount. Halogenated indoles, such as 6-bromo-5-chloro-1H-indole, are a critical class of intermediates in the synthesis of numerous therapeutic agents, owing to their versatile reactivity in cross-coupling reactions. The precise analytical characterization of these building blocks is not merely a procedural formality but a cornerstone of robust drug discovery and development, ensuring the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a framework for establishing a self-validating analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

A single analytical technique is seldom sufficient to fully characterize a novel compound. A synergistic approach, leveraging the orthogonal strengths of various methods, is essential for an unambiguous assignment of structure and a reliable assessment of purity. The workflow for characterizing this compound should be designed to confirm its covalent structure, identify and quantify impurities, and understand its solid-state properties.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_solid_state Solid-State Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR XRay X-Ray Crystallography Purification->XRay MS Mass Spectrometry HPLC HPLC/UPLC

Figure 1: A comprehensive analytical workflow for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the substitution pattern on the indole ring.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, we can predict the following key signals:

  • N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-8.5 ppm), which can be confirmed by D₂O exchange.

  • Aromatic Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effects of the halogen substituents will influence the precise chemical shifts.[4]

  • Pyrrole Ring Protons: The protons at the C2 and C3 positions of the indole ring will appear as distinct signals, often as doublets or triplets depending on the coupling with each other and the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)8.1 - 8.3br s-
H27.3 - 7.5t~2.5
H36.5 - 6.7t~2.5
H47.6 - 7.8s-
H77.5 - 7.7s-

Note: These are predicted values based on known substituent effects on the indole nucleus. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with the halogen substituents causing a significant downfield shift for the carbons they are attached to.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2125 - 127
C3102 - 104
C3a128 - 130
C4122 - 124
C5115 - 117
C6118 - 120
C7113 - 115
C7a135 - 137

Note: These are predicted values. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Alternative and Advanced NMR Techniques

For complex structures or to resolve ambiguities, advanced NMR experiments are invaluable.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for definitively assigning proton and carbon signals by revealing proton-proton and proton-carbon correlations.

  • NOESY: This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of substitution.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound.[5] For halogenated compounds like this compound, the isotopic pattern is a key diagnostic feature.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS will show the molecular ion peak (M⁺) and characteristic fragment ions. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and highly diagnostic isotopic pattern for the molecular ion.[5]

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₈H₅BrClN)

m/zIsotope CombinationRelative Abundance
228⁷⁹Br, ³⁵Cl~75%
230⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl~100%
232⁸¹Br, ³⁷Cl~25%

The fragmentation pattern in EI-MS can also provide structural information. Common fragmentation pathways for indoles involve cleavage of the pyrrole ring.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the identity of a new compound.

Alternative Ionization Techniques
  • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that typically result in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which can be advantageous for confirming the molecular weight.[6]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[1][7][8] A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Reverse-Phase HPLC (RP-HPLC)

For a relatively non-polar molecule like this compound, RP-HPLC is the method of choice. A C18 column is a good starting point for method development.[7]

Table 4: Starting Conditions for RP-HPLC Method Development

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA good starting point to screen for impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 220 nm and 280 nmIndoles have strong absorbance in these regions.
Column Temperature 30 °CProvides reproducible retention times.
Potential Impurities

The synthesis of this compound may result in several process-related impurities.[9] These can include:

  • Starting materials: Unreacted precursors.

  • Isomeric products: Indoles with different halogen substitution patterns.

  • Over-halogenated or under-halogenated products: Indoles with more or fewer halogen atoms.

  • Byproducts from side reactions.

A robust HPLC method should be able to resolve the main peak from all potential and actual impurities.

Alternative HPLC Approaches
  • Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this type of molecule, HILIC could be an alternative for separating highly polar impurities.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is a more environmentally friendly alternative to traditional HPLC.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. It also reveals how molecules pack in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding and halogen bonding.[10][11]

Experimental Workflow

X-Ray_Crystallography_Workflow A Crystal Growth B Crystal Selection and Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Figure 2: A typical workflow for single-crystal X-ray crystallography.

For this compound, X-ray crystallography would confirm the planar indole ring system and the precise bond lengths and angles, which are influenced by the electronic effects of the halogen substituents. The crystal packing is likely to be dominated by N-H•••π interactions and potentially weak C-H•••X (X = Cl, Br) hydrogen bonds.[10][11]

Alternative Solid-State Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): While not providing the detailed structural information of single-crystal XRD, PXRD is a powerful tool for identifying different crystalline forms (polymorphs) and assessing bulk crystalline purity.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information on melting point, crystallinity, and thermal stability.

Conclusion: An Integrated Approach to Analytical Characterization

The comprehensive analytical characterization of synthesized this compound requires a multi-faceted approach. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry provides crucial confirmation of molecular weight and elemental composition. HPLC is indispensable for purity assessment and the quantification of impurities. Finally, X-ray crystallography offers the definitive solid-state structure and insights into intermolecular interactions.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and robust analytical profile of this important synthetic intermediate, ensuring its quality and suitability for its intended purpose in the pharmaceutical pipeline.

References

Spectroscopic Characterization of Halogenated Indoles: A Comparative Guide to 6-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The strategic placement of halogen substituents on the indole ring is a common approach to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Among these, 6-bromo-5-chloro-1H-indole is a valuable synthetic intermediate whose precise structural elucidation is paramount for its application in synthetic chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, placed in context with related, well-characterized indole derivatives.

Predicted and Comparative NMR Data

The introduction of electron-withdrawing chlorine and bromine atoms at the C5 and C6 positions, respectively, induces notable shifts in the NMR spectra compared to the parent indole molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for indole, 5-chloro-indole, and 5-bromo-indole for a comprehensive comparison.[2][3]

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃

ProtonIndole5-Chloro-Indole5-Bromo-IndoleThis compound (Predicted) Rationale for Prediction
N-H ~8.10 (br s)~8.1-12.0 (br s)~8.1-12.0 (br s)~8.2-12.0 (br s) Broad singlet, highly dependent on solvent and concentration.[2]
H-2 ~7.20 (m)~7.23~7.25~7.30 Minimal influence from benzene ring substituents.
H-3 ~6.50 (m)~6.47~6.50~6.55 Minimal influence from benzene ring substituents.
H-4 ~7.65 (d)~7.60 (d)~7.75 (d)~7.80 (s) Deshielded by the adjacent chlorine at C5. Expected to be a singlet due to the absence of a proton at C5.
H-6 ~7.12 (t)~7.15 (dd)~7.22 (dd)- Substituted with bromine.
H-7 ~7.36 (d)~7.20 (d)~7.35 (d)~7.50 (s) Deshielded by the adjacent bromine at C6. Expected to be a singlet due to the absence of a proton at C6.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in CDCl₃

CarbonIndole5-Chloro-Indole5-Bromo-IndoleThis compound (Predicted) Rationale for Prediction
C-2 ~124.2~125.5~126.0~126.5 Minimal influence from benzene ring substituents.
C-3 ~102.8~102.5~102.8~103.0 Minimal influence from benzene ring substituents.
C-3a ~128.5~128.0~128.0~129.0 Influenced by both halogen substituents.
C-4 ~121.0~121.5~124.5~122.0 Influenced by the C5-chloro substituent.
C-5 ~122.0~125.7~113.0~126.0 Directly attached to chlorine.
C-6 ~120.0~122.0~124.5~115.0 Directly attached to bromine.
C-7 ~111.5~112.0~112.5~113.0 Influenced by the adjacent C6-bromo substituent.
C-7a ~135.8~134.0~134.5~135.0 Influenced by both halogen substituents.

Causality of Experimental Choices and Spectral Interpretation

The predicted chemical shifts are based on the additive effects of the substituents. The chlorine at C5 is expected to deshield the proton at C4, leading to a downfield shift.[2] Similarly, the bromine at C6 will deshield the proton at C7. The most significant changes in the ¹³C NMR spectrum are anticipated for the carbons directly bonded to the halogens (C5 and C6). The carbon attached to bromine (C6) is expected to be more shielded compared to the carbon attached to chlorine (C5) due to the "heavy atom effect" of bromine.[3]

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.[4] For compounds with limited solubility or to observe N-H protons more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a viable alternative.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for halogenated indoles, the following standardized protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability of the obtained spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[2]

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.[2]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for acquiring NMR data for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H NMR lock_shim->acquire_H1 acquire_C13 Acquire 13C NMR acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft Process Data phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate 1H Spectrum calibrate->integrate analysis analysis integrate->analysis Spectral Analysis & Comparison

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The structural elucidation of substituted indoles like this compound is critically dependent on the precise interpretation of spectroscopic data. By leveraging a comparative approach with well-documented analogues, researchers can confidently assign the ¹H and ¹³C NMR spectra of novel derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings in the dynamic field of drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Bromo-5-chloro-1H-indole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel halogenated indole, 6-Bromo-5-chloro-1H-indole is a compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structure suggests potential applications in the synthesis of new therapeutic agents. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, the safety data sheets (SDS) for structurally similar halogenated indoles, such as 5-Bromo-6-chloro-1H-indole and 6-Bromoindole, provide critical insights into its potential hazards. These compounds are typically classified as irritants, with the potential to cause skin, eye, and respiratory irritation.[1][2] The presence of bromine and chlorine atoms in the molecule suggests that it should be handled with caution, assuming it may have similar or more pronounced hazardous properties.

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust personal protective equipment (PPE) strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hands Chemical-Resistant GlovesDue to the halogenated nature of the compound, standard latex or vinyl gloves may not offer adequate protection. Nitrile or neoprene gloves are generally recommended. It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect the skin and personal clothing from accidental spills and contamination.
Respiratory Certified Respirator (if not in a fume hood)All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Operational and Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step guide outlines the best practices for handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed if safe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Syringe/Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate After experiment clean_waste Segregate Halogenated Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste via EH&S clean_waste->clean_dispose clean_ppe Doff and Dispose of PPE clean_dispose->clean_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Before starting any work, ensure that the safety data sheet for a similar compound has been reviewed and understood.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the confines of a chemical fume hood to prevent the inhalation of dust particles.

    • Use a spatula for transferring the solid and avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill and Waste Disposal Plan

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.

Spill Response:
  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated.

  • Large Spills: In the case of a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department immediately.

Waste Disposal:
  • All waste containing this compound, including contaminated gloves, paper towels, and glassware, must be disposed of as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and list the chemical contents.[5]

  • Follow all institutional and local regulations for the disposal of halogenated organic waste. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing risks and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-chloro-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-chloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.